4-Methoxy-2,6-dimethylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSBXMFWPYHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395428 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361543-99-9 | |
| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,6-dimethylphenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a sterically hindered biphenyl moiety and a methoxy group, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of bioactive molecules.
Core Chemical Properties
This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BO₃ | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| CAS Number | 361543-99-9 | [1][2] |
| Melting Point | 168-172 °C | [3] |
| Boiling Point (Predicted) | 346.3 ± 52.0 °C at 760 mmHg | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Slightly soluble in water. | [4] |
| Storage | Store at room temperature. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. | [1][4] |
Synthesis and Purification
The synthesis of this compound typically proceeds via the formation of an organometallic intermediate from a corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids.
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-3,5-dimethylanisole (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 1 hour at this temperature.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred vigorously for 1 hour.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization.
Synthesis Workflow
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: The crude solid is placed in a flask and a minimal amount of a hot solvent mixture (e.g., ethanol/water) is added until the solid completely dissolves.
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature. Pure crystals of this compound will begin to form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Purification Workflow
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the two methyl group protons, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, the methyl carbons, and the carbon attached to the boron atom.
-
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and B-O stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.01 g/mol ).
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Role in Drug Discovery and Development
The structural motif provided by this compound is present in various biologically active compounds, making it a valuable tool for drug discovery and development.[5] The steric hindrance provided by the two methyl groups can influence the conformation of the final molecule, potentially leading to enhanced selectivity for biological targets.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The biphenyl scaffold, which can be readily synthesized using this compound, is a common feature in many kinase inhibitors. For instance, pyrimidine-based derivatives have been designed as potent Aurora A kinase inhibitors, which are involved in the regulation of cell division and are overexpressed in many cancers. The synthesis of such inhibitors can involve a Suzuki coupling step to introduce the substituted phenyl group.[6][7]
Kinase Inhibition Signaling Pathway
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of biologically active molecules, including kinase inhibitors, highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers and scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 361543-99-9 | this compound - Synblock [synblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2,6-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-Methoxy-2,6-dimethylphenylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This document outlines a reliable two-step process commencing with the bromination of 3,5-dimethylanisole, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its application in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in Table 1.
| Property | 3,5-Dimethylanisole | 4-Bromo-3,5-dimethylanisole | This compound |
| Molecular Formula | C₉H₁₂O | C₉H₁₁BrO | C₉H₁₃BO₃ |
| Molecular Weight | 136.19 g/mol | 215.09 g/mol | 180.01 g/mol |
| CAS Number | 105-70-4 | 6267-34-1 | 361543-99-9 |
| Appearance | Colorless liquid | Slightly yellow oil | White to off-white crystalline powder |
| Melting Point | -26 °C | 24-25 °C | 168-172 °C |
| Boiling Point | 196-197 °C | 137-139 °C (20 Torr) | 346.3 °C (Predicted) |
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the electrophilic bromination of 3,5-dimethylanisole at the 4-position to yield 4-bromo-3,5-dimethylanisole. The second step is a lithium-halogen exchange of the aryl bromide followed by reaction with a trialkyl borate and subsequent acidic workup to afford the desired boronic acid.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-dimethylanisole
This procedure details the regioselective bromination of 3,5-dimethylanisole.[1]
Reaction:
Procedure:
-
In a flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,5-dimethylanisole (26 mL, 183.8 mmol) in carbon tetrachloride (300 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of bromine (9.4 mL, 183.8 mmol) in carbon tetrachloride (150 mL) and add it to the addition funnel.
-
Add the bromine solution dropwise to the stirred solution of 3,5-dimethylanisole over a period of three hours, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding a 3% aqueous sodium hydroxide solution (500 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the product as a slightly yellow oil.
Quantitative Data:
| Product | Yield | Appearance | 1H NMR (300MHz, CDCl₃) δ (ppm) |
| 4-Bromo-3,5-dimethylanisole | ~100% | Slightly yellow oil | 6.66 (s, 2H), 3.77 (s, 3H), 2.40 (s, 6H) |
Step 2: Synthesis of this compound
This procedure describes the conversion of 4-bromo-3,5-dimethylanisole to the target boronic acid via a lithium-halogen exchange followed by reaction with triisopropyl borate. This protocol is adapted from general procedures for the synthesis of arylboronic acids.
Reaction:
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-3,5-dimethylanisole (e.g., 10.0 g, 46.5 mmol) in anhydrous tetrahydrofuran (THF, e.g., 100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (e.g., 1.1 equivalents, in hexanes) to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting aryllithium solution, add triisopropyl borate (e.g., 1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes or water) to yield the pure this compound.
Quantitative Data (Expected):
| Product | Expected Yield | Appearance |
| This compound | 70-90% | White to off-white crystalline powder |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures.
Conclusion
This guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this valuable synthetic intermediate for use in a variety of chemical transformations, most notably in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The provided quantitative data and workflow visualizations are intended to support the successful implementation of this synthesis in a research and development setting.
References
An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 4-Methoxy-2,6-dimethylphenylboronic acid, a valuable reagent in modern organic synthesis.
Core Molecular Properties
This compound is an organoboron compound that plays a significant role as a building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a methoxy group and two methyl groups on the phenyl ring, imparts unique reactivity and selectivity in various chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 361543-99-9 | [2] |
| Molecular Formula | C₉H₁₃BO₃ | [2] |
| Molecular Weight | 180.01 g/mol | [2] |
| Melting Point | 168-172 °C | |
| Boiling Point | 346.3±52.0 °C (Predicted) | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% | |
| Storage | Inert atmosphere, 2-8°C | [3] |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Data not available in searched resources. |
| ¹³C NMR | Data not available in searched resources. |
Synthesis Protocols
Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in the public domain. However, a plausible synthetic route can be devised based on established methods for the preparation of arylboronic acids, such as the lithiation of an aryl halide followed by borylation.
Plausible Synthetic Pathway:
A potential synthesis could start from 4-bromo-3,5-dimethylanisole. This starting material can be subjected to a lithium-halogen exchange followed by reaction with a borate ester to yield the desired boronic acid.
Caption: Plausible synthetic pathway for this compound.
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][4] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[5][6] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]
Suzuki-Miyaura Cross-Coupling Reaction:
This reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general procedure for a Suzuki-Miyaura coupling reaction. Researchers should note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Role in Drug Discovery and Development
Arylboronic acids are valuable intermediates in the synthesis of pharmaceutically active compounds.[1] The biaryl structures formed via Suzuki-Miyaura coupling are common scaffolds in many drug molecules. The specific substitution pattern of this compound can be utilized to fine-tune the steric and electronic properties of the target molecules, potentially influencing their biological activity and pharmacokinetic properties.
Logical Workflow in Drug Discovery:
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This guide provides a summary of the available technical information for this compound. For specific applications, further research and experimental optimization are recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 361543-99-9 | this compound - Synblock [synblock.com]
- 3. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Navigating the Stability and Storage of 4-Methoxy-2,6-dimethylphenylboronic Acid: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Methoxy-2,6-dimethylphenylboronic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this versatile reagent. While specific quantitative stability data for this compound is limited in the public domain, this guide synthesizes established principles of arylboronic acid chemistry to provide best practices for its handling and storage.
Core Stability Profile
This compound, like many arylboronic acids, is susceptible to degradation through several pathways, primarily driven by moisture, heat, and incompatible chemical environments. Understanding these sensitivities is critical for maintaining its purity and reactivity.
Key Stability Considerations:
-
Hydrolytic Instability and Boroxine Formation: The most prominent degradation pathway for arylboronic acids is dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium reaction that can be influenced by the presence of water.
-
Oxidative Degradation: Exposure to air and oxidizing agents can lead to the degradation of the boronic acid moiety.
-
Protodeboronation: In acidic or basic conditions, the carbon-boron bond can be cleaved, resulting in the loss of the boronic acid group.
-
Thermal and Photolytic Stress: Elevated temperatures and exposure to light can accelerate degradation processes.
Recommended Storage Conditions
To mitigate degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen at -20°C (for powder) | Reduces the rate of chemical degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture, air, and light. |
| Moisture | Store in a dry environment (desiccator) | Minimizes hydrolysis and boroxine formation. |
Major Degradation Pathways
The primary degradation pathways for this compound are illustrated below. These pathways are common to arylboronic acids and represent the key transformations to monitor during stability studies.
Figure 1: Key degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols that can be adapted to assess the stability of this compound.
Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and pathways.
Figure 2: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions as outlined in Figure 2. Control samples should be stored under recommended conditions.
-
Time Points: Collect aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed and control samples using stability-indicating analytical methods.
Analytical Methods for Stability Monitoring
A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability of this compound.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate and quantify the parent compound and its degradation products.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective.
-
Detection: UV detection at a wavelength where the compound and potential impurities absorb (e.g., 254 nm).
-
Challenges: On-column degradation can be a challenge. Using aprotic diluents and faster analysis times can help mitigate this.
3.2.2. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
-
Purpose: To identify and characterize degradation products by providing mass information.
-
Methodology: Similar to HPLC, but with a mass spectrometer as the detector. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for empirical formula determination.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the structure of degradation products and to monitor the equilibrium between the boronic acid and its boroxine.
-
¹H NMR: Can be used to observe changes in the aromatic and methyl protons upon degradation.
-
¹¹B NMR: A powerful tool to directly observe the boron environment. The sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boroxine will have distinct chemical shifts, allowing for quantification of the equilibrium.
Summary of Incompatibilities
To prevent degradation, this compound should not be stored with or exposed to the following:
| Incompatible Agent | Consequence |
| Strong Oxidizing Agents | Leads to oxidative degradation of the boronic acid moiety. |
| Strong Acids | Can catalyze protodeboronation. |
| Strong Bases | Can catalyze protodeboronation. |
| Moisture/Water | Promotes hydrolysis and the formation of boroxines. |
Conclusion
The stability of this compound is paramount for its successful application in research and development. By adhering to the recommended storage conditions, understanding its degradation pathways, and employing appropriate analytical techniques for stability monitoring, researchers can ensure the quality and reliability of this important chemical reagent. Further studies are encouraged to generate quantitative stability data under various conditions to build a more comprehensive profile of this molecule.
An In-depth Technical Guide to the Solubility Profile of 4-Methoxy-2,6-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and expected solubility profile of 4-Methoxy-2,6-dimethylphenylboronic acid (CAS: 361543-99-9). While specific quantitative solubility data for this compound is not extensively available in published literature, this guide extrapolates its likely solubility characteristics based on data from structurally analogous phenylboronic acids. Furthermore, it offers detailed experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise data for their specific applications.
Core Properties of this compound
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the formation of carbon-carbon bonds makes it a significant building block in the development of complex molecules, including active pharmaceutical ingredients. An understanding of its solubility is critical for optimizing reaction conditions, purification, and formulation.
| Property | Value | Reference |
| CAS Number | 361543-99-9 | [2][3] |
| Molecular Formula | C₉H₁₃BO₃ | [2] |
| Molecular Weight | 180.01 g/mol | [2] |
| Melting Point | 168-172 °C | |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Water Solubility | Slightly soluble | [4] |
| Boiling Point (Predicted) | 346.3 ± 52.0 °C at 760 mmHg | |
| pKa (Predicted) | 9.11 ± 0.58 | [4] |
Expected Solubility Profile
The solubility of phenylboronic acids is influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[5] The presence of a methoxy group and two methyl groups on the phenyl ring of this compound will impact its solubility. Generally, boronic acids can form hydrogen bonds via their hydroxyl groups, contributing to solubility in polar solvents, while the aromatic ring provides hydrophobic character.
Due to the lack of specific experimental data for this compound, the following table presents solubility data for phenylboronic acid and its isomers to provide a qualitative understanding of its expected behavior in various solvents.
Table 2: Mole Fraction Solubility of Structurally Related Phenylboronic Acids at Various Temperatures [5]
| Solvent | Temperature (K) | Phenylboronic Acid | o-Isobutoxyphenylboronic Acid | m-Isobutoxyphenylboronic Acid | p-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.012 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.020 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.033 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.052 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.105 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.145 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.200 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.275 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.125 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.170 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.230 | 0.285 | 0.092 | 0.077 | |
| 323.15 | 0.310 | 0.380 | 0.130 | 0.110 | |
| Dipropyl ether | 293.15 | 0.095 | 0.035 | 0.007 | 0.005 |
| 303.15 | 0.130 | 0.055 | 0.012 | 0.009 | |
| 313.15 | 0.180 | 0.085 | 0.020 | 0.015 | |
| 323.15 | 0.250 | 0.125 | 0.032 | 0.025 | |
| Methylcyclohexane | 293.15 | <0.001 | <0.001 | <0.001 | <0.001 |
| 303.15 | <0.001 | <0.001 | <0.001 | <0.001 | |
| 313.15 | <0.001 | <0.001 | <0.001 | <0.001 | |
| 323.15 | <0.001 | 0.001 | <0.001 | <0.001 |
Based on this comparative data, this compound is expected to exhibit:
-
High solubility in polar aprotic solvents like acetone and ketones.
-
Moderate solubility in ethers and chlorinated solvents like chloroform.
-
Low solubility in non-polar hydrocarbon solvents like methylcyclohexane.
-
Slight solubility in water, as indicated by qualitative reports.[4]
Experimental Protocols for Solubility Determination
The following are detailed, adaptable methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: The presence of a precipitate can be detected visually or by measuring the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering.
-
Quantification (Optional): To quantify the amount of dissolved compound, the samples can be filtered or centrifuged to remove any precipitate, and the concentration in the clear solution can be determined by HPLC-UV or LC-MS/MS.[6]
Visualization of a Key Experimental Workflow
This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the general workflow for this important carbon-carbon bond-forming reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. The provided experimental protocols offer a starting point for generating specific and accurate solubility data to support further research and application of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 361543-99-9 | this compound - Synblock [synblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (2,6-DIMETHYL-4-METHOXYPHENYL)BORONIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Spectroscopic Profile of 4-Methoxy-2,6-dimethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-2,6-dimethylphenylboronic acid (CAS No: 361543-99-9), a key building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science by providing expected data for compound verification, detailed experimental protocols for spectroscopic analysis, and visualizations of analytical workflows.
Chemical Structure and Properties
This compound is a white to off-white crystalline solid with the chemical formula C₉H₁₃BO₃ and a molecular weight of 180.01 g/mol .[1][2] Its structure features a phenylboronic acid core with a methoxy group at the 4-position and two methyl groups at the 2- and 6-positions. The melting point of this compound is reported to be in the range of 168-175°C.[3][4] It is noted that this compound may exist in equilibrium with its cyclic anhydride (boroxine).[5]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds such as anisole, xylene, and other substituted phenylboronic acids.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit four distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Singlet (broad) | 2H | B(OH)₂ |
| ~ 6.6 | Singlet | 2H | Ar-H |
| ~ 3.8 | Singlet | 3H | O-CH ₃ |
| ~ 2.1 | Singlet | 6H | Ar-CH ₃ |
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum would show six signals corresponding to the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C -OCH₃ |
| ~ 140 | C -CH₃ |
| ~ 135 (broad) | C -B(OH)₂ |
| ~ 112 | C -H |
| ~ 55 | O-C H₃ |
| ~ 20 | Ar-C H₃ |
Predicted FT-IR Data
The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Boronic acid (B-OH) |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) |
| ~ 1600, ~1480 | C=C stretch | Aromatic ring |
| ~ 1350 | B-O stretch | Boronic acid (B-O) |
| 1250 - 1200 | C-O stretch (asymmetric) | Aryl ether (Ar-O-CH₃) |
| 1050 - 1000 | C-O stretch (symmetric) | Aryl ether (Ar-O-CH₃) |
| ~ 850 | C-H out-of-plane bend | Aromatic ring |
Predicted Mass Spectrometry Data
For mass spectral analysis, the molecular ion peak is a key identifier.
| m/z Value | Assignment |
| 180.09 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for NMR analysis is depicted below.
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing : The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and peak integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrometer.
-
Sample Preparation (ATR) : A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrument absorbances.
-
The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Baseline correction and peak picking are performed to identify the key absorption bands.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition :
-
The sample solution is introduced into the ion source.
-
The instrument parameters (e.g., ionization voltage, temperatures) are optimized to achieve good signal intensity for the molecular ion.
-
The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.
-
-
Data Analysis : The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺, etc., depending on the ionization method). The isotopic pattern can be used to confirm the elemental composition.
Conclusion
This technical guide provides a predicted spectroscopic dataset and standardized analytical protocols for this compound. While experimentally obtained data is always the gold standard, this guide offers a robust framework for researchers to anticipate spectral features, aiding in the confirmation of synthesis and in quality control. The provided workflows and diagrams serve as a practical reference for the spectroscopic characterization of this and similar organic compounds.
Disclaimer: The spectroscopic data presented in this document are predicted and should be used as a reference. Experimental verification is recommended for definitive characterization.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methoxy-2,6-dimethylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific single-crystal X-ray diffraction data for 4-Methoxy-2,6-dimethylphenylboronic acid is not publicly available. This guide therefore provides a comprehensive overview of the methodologies that would be employed for its crystal structure analysis, alongside expected structural features based on closely related compounds. Data from analogous structures may be used for illustrative purposes and will be clearly noted.
Introduction
This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the creation of complex organic molecules for pharmaceuticals and materials science.[1] The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, governs its physical and chemical properties, including reactivity, stability, and intermolecular interactions. Understanding the crystal structure of this boronic acid derivative is crucial for rational drug design, polymorphism screening, and optimizing reaction conditions.
Phenylboronic acids commonly exhibit characteristic hydrogen bonding patterns, often forming centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the boronic acid hydroxyl groups. This dimerization is a key feature influencing their solid-state packing and properties.
Experimental Protocols: Single-Crystal X-ray Crystallography
The determination of a molecule's crystal structure is a multi-step process.[2] Below is a detailed methodology for the analysis of a small molecule like this compound.
Crystallization
The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction.[2][3] The crystal should ideally be 0.1-0.5 mm in all dimensions, with a regular shape and no visible defects.[3]
-
Method: Slow evaporation of a saturated solution is a common technique.
-
Procedure:
-
Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, toluene, or a mixture with water) to the point of saturation. Gentle heating can be used to increase solubility.
-
Filter the solution to remove any particulate impurities.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days or weeks for the formation of single crystals.
-
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
-
Equipment: A modern single-crystal X-ray diffractometer equipped with a dual source (e.g., Mo Kα, λ = 0.71073 Å and Cu Kα, λ = 1.5418 Å) and a CCD or CMOS detector is typically used. Low-temperature data collection (e.g., at 100 K) is standard practice to minimize thermal motion of the atoms and improve data quality.
-
Procedure:
-
A single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas.
-
The crystal is mounted on the goniometer head of the diffractometer.
-
The crystal is centered in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated. The angles and intensities of the diffracted X-ray beams are recorded, which form a unique diffraction pattern for the crystal.[2][3]
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms in the crystal lattice.
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2, WinGX) are used for data processing, structure solution, and refinement.
-
Procedure:
-
Data Reduction: The raw diffraction images are integrated to determine the intensities and positions of the reflections. The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern, which assigns the crystal to one of the 230 possible space groups.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides an initial electron density map.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Data Presentation
The final refined crystal structure provides a wealth of quantitative data. The following tables represent the type of information that would be obtained from a successful analysis.
Note: The data presented below is illustrative and does not represent experimentally determined values for this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₉H₁₃BO₃ |
| Formula weight | 180.01 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z (molecules per cell) | 4 |
| Calculated density | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm³ |
| Theta range for data collection | Value to Value ° |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole | Value and -Value e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| B1–O1 | Value |
| B1–O2 | Value |
| B1–C1 | Value |
| C4–O3 | Value |
| O3–C9 | Value |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| O1–B1–O2 | Value |
| O1–B1–C1 | Value |
| O2–B1–C1 | Value |
| C3–C4–O3 | Value |
| C5–C4–O3 | Value |
| C4–O3–C9 | Value |
Table 4: Hydrogen Bond Geometry (Å, °)
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| O1–H1···O2ⁱ | Value | Value | Value | Value |
| O2–H2···O1ⁱ | Value | Value | Value | Value |
Symmetry code: (i) -x+1, -y, -z+1
Visualizations
Diagrams are essential for understanding experimental workflows and molecular structures.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: 2D structure of this compound.
References
The Grignard Route to 4-Methoxy-2,6-dimethylphenylboronic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid via the Grignard route. This method is a cornerstone in organic chemistry for the formation of carbon-boron bonds, yielding a versatile reagent widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Overview of the Synthetic Route
The synthesis of this compound via the Grignard route involves a two-step process. The first step is the formation of the Grignard reagent, 4-Methoxy-2,6-dimethylphenylmagnesium bromide, from the corresponding aryl bromide. The second step involves the reaction of this Grignard reagent with a borate ester, followed by acidic hydrolysis to yield the final boronic acid product.
Experimental Protocols
The following sections provide a detailed methodology for the synthesis of this compound.
Formation of 4-Methoxy-2,6-dimethylphenylmagnesium bromide (Grignard Reagent)
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware should be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Dissolve 4-Bromo-3,5-dimethylanisole in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting dark grey to brown solution is the Grignard reagent, 4-Methoxy-2,6-dimethylphenylmagnesium bromide.
Synthesis of this compound
Materials:
-
4-Methoxy-2,6-dimethylphenylmagnesium bromide solution in THF
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Brine
Procedure:
-
In a separate three-necked round-bottom flask, dissolve triisopropyl borate in anhydrous THF under a nitrogen or argon atmosphere.
-
Cool the borate ester solution to a low temperature, typically between -78 °C and -50 °C, using a dry ice/acetone or similar cooling bath.[2]
-
Slowly add the prepared Grignard reagent solution to the cooled borate ester solution via a cannula or dropping funnel over a period of 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of an aqueous solution of hydrochloric acid, adjusting the pH to be acidic.
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography.
Quantitative Data
The following table summarizes the typical quantitative parameters for the Grignard route to substituted phenylboronic acids. The values for this compound are based on general procedures for similar compounds.[2][3]
| Parameter | Value/Range | Notes |
| Molar Ratio (Aryl Bromide : Mg) | 1 : 1.1 - 1.5 | A slight excess of magnesium is used to ensure complete reaction. |
| Molar Ratio (Grignard : Borate Ester) | 1 : 1.1 - 1.5 | An excess of the borate ester is used to minimize the formation of diaryl and triaryl borane byproducts.[2] |
| Reaction Temperature (Grignard Formation) | Room Temperature to Reflux | Initiation may require gentle heating. |
| Reaction Temperature (Boronation) | -78 °C to -50 °C | Low temperature is crucial to prevent multiple additions of the Grignard reagent to the borate ester.[2] |
| Typical Yield | 60 - 85% | Yields can vary depending on the purity of reagents and reaction conditions. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for the Grignard route to arylboronic acids.
Conclusion
The Grignard route offers a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. The resulting boronic acid is a valuable building block in organic synthesis, enabling the construction of complex molecular architectures for various applications in research and development.
References
Vilsmeier-Haack Reaction for Boronic Acid Precursors: A Technical Guide for Researchers
An in-depth exploration of the Vilsmeier-Haack formylation of boronic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical overview, detailed experimental protocols, and insights into the applications of the resulting formyl-boronic acid synthons.
The Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, has found increasing utility in the synthesis of complex organic molecules.[1][2][3] This guide delves into a specialized application of this classic reaction: the formylation of boronic acid precursors. The resulting ortho-, meta-, and para-formylarylboronic acids and their esters are valuable bifunctional building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of bioactive molecules.[4][5][6]
Core Concepts and Mechanism
The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8] This reagent, a chloroiminium salt, is a weak electrophile that reacts with electron-rich aromatic rings.[9][10]
The general mechanism proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[10]
-
Electrophilic Aromatic Substitution: The electron-rich arylboronic acid or ester attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium ion intermediate.[10]
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the corresponding aryl aldehyde.[8]
A crucial consideration for the application of this reaction to boronic acid precursors is the stability of the boronic acid or ester group under the reaction conditions. Encouragingly, studies have shown that boronic acid pinacol esters, in particular, are well-tolerated in Vilsmeier-Haack type reactions, paving the way for the direct formylation of these substrates.
Experimental Protocols
While the direct Vilsmeier-Haack formylation of a wide range of boronic acids is not extensively documented in a consolidated form, protocols for analogous electron-rich aromatic compounds can be adapted. The following are generalized procedures based on established Vilsmeier-Haack reactions, which can serve as a starting point for the formylation of arylboronic acid precursors.
General Procedure for Vilsmeier-Haack Formylation of an Arylboronic Acid Pinacol Ester
This protocol is a representative example and may require optimization for specific substrates.
Reagents and Solvents:
-
Arylboronic acid pinacol ester
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 to 5 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the arylboronic acid pinacol ester (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes representative data for the Vilsmeier-Haack formylation of an electron-rich aromatic compound, which can be considered analogous to an arylboronic acid precursor in terms of reactivity.
| Substrate | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Anisole | POCl₃, DMF | Dichloromethane | 4 | 0 to rt | 85 | [11] |
| 1,3-Dimethoxybenzene | POCl₃, DMF | Dichloromethane | 3 | 80 | - | [7] |
| Pyrrole | POCl₃, DMF | 1,2-Dichloroethane | 3 | rt | - | [7] |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification.
Applications in Drug Development
Formyl-substituted arylboronic acids are highly valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Their utility stems from the presence of two versatile functional groups:
-
The Boronic Acid/Ester Moiety: This group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are prevalent in many drug candidates.[4]
-
The Formyl Group: The aldehyde functionality serves as a handle for a wide array of subsequent chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination to introduce nitrogen-containing moieties. It also participates in various condensation and cyclization reactions to build heterocyclic scaffolds.[12][13]
The strategic placement of a formyl group on a boronic acid precursor provides a powerful tool for the modular synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. For instance, 2-formylfuran-5-boronic acid is a key intermediate in the synthesis of the targeted therapy drug Lapatinib.[13]
Logical Relationship in Drug Discovery
Caption: Synthetic utility in drug discovery workflows.
Conclusion
The Vilsmeier-Haack reaction offers a direct and efficient method for the formylation of boronic acid precursors, particularly their pinacol esters. The resulting formyl-arylboronic acid derivatives are powerful and versatile building blocks in organic synthesis and medicinal chemistry. Their bifunctional nature allows for sequential and orthogonal transformations, making them highly valuable for the construction of complex molecular architectures found in numerous drug candidates. Further exploration and optimization of this reaction for a broader range of boronic acid substrates will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contact Support [mychemblog.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
The Unseen Influence: A Technical Guide to the Steric Effects of Ortho-Methyl Groups in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity and utility of these compounds are delicately influenced by the substitution pattern on their aryl ring. Among these, the presence of substituents at the ortho position to the boronic acid moiety introduces significant steric effects that profoundly impact their synthesis, reactivity, and application. This technical guide provides an in-depth exploration of the steric hindrance imposed by ortho-methyl groups in boronic acids, offering insights into the challenges and opportunities they present in chemical synthesis and drug discovery.
Core Concepts: The Impact of Steric Hindrance
The primary effect of an ortho-methyl group is steric hindrance, which is the spatial congestion caused by the methyl group's proximity to the reactive boronic acid center. This steric bulk influences several key aspects of the molecule's behavior:
-
Synthesis: The introduction of a boronic acid group onto a sterically encumbered aryl ring, such as one bearing two ortho-methyl groups, can be challenging. Traditional methods involving the reaction of organolithium or Grignard reagents with trialkyl borates may suffer from reduced yields due to the hindered approach of the organometallic species to the boron atom.[1]
-
Reactivity in Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the steric hindrance from an ortho-methyl group can significantly retard the rate of the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst.[2][3] This can lead to lower reaction yields and may necessitate the use of more reactive catalysts, specialized ligands, or harsher reaction conditions to overcome the steric barrier.[4][5]
-
Acidity and Conformation: The presence of an ortho-methyl group can influence the acidity (pKa) of the boronic acid. Steric hindrance can make it more difficult for the boron center to adopt a tetrahedral geometry upon coordination with a hydroxide ion, which can affect its Lewis acidity.[6] The conformation of the aryl ring relative to the boronic acid group can also be restricted, impacting its interaction with other molecules.
Quantitative Data on Steric Effects
The following tables summarize quantitative data illustrating the impact of ortho-methyl substitution on the properties and reactivity of boronic acids.
Table 1: Comparison of pKa Values
The pKa of a boronic acid is a measure of its Lewis acidity. Steric hindrance from an ortho-methyl group can influence this property.
| Boronic Acid | pKa in Water | Reference(s) |
| Phenylboronic acid | 8.83 | [7] |
| 2-Methylphenylboronic acid | ~8.9 | [6][8] |
Note: The pKa value for 2-methylphenylboronic acid is not as widely reported and can vary slightly depending on the measurement conditions. The value presented is an approximation based on available data.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling Reactions
The steric hindrance of an ortho-methyl group generally leads to lower yields in Suzuki-Miyaura coupling reactions compared to their sterically unencumbered counterparts under similar conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | 4-Iodoacetophenone | Herrmann–Beller palladacycle | MeONa | Ethanol | 60 | - | High | [9][10] |
| 2-Methylphenylboronic acid | 2-Bromo-m-xylene | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 110 | 12 | Moderate | [11] |
| Phenylboronic acid | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | - | 81 | [12] |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | - | 92 | [12] |
| 2,4,6-Trimethylphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr / XPhos | KOt-Bu | Toluene | 100 | - | 75 | [13] |
Note: Direct comparative studies under identical conditions are scarce in the literature. This table compiles data from various sources to illustrate the general trend. The specific ligands and conditions used can significantly impact the yield.
Experimental Protocols
Synthesis of 2-Methylphenylboronic Acid via Grignard Reaction
This protocol describes a common method for the synthesis of an ortho-methylated boronic acid.[14][15][16]
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of 2-bromotoluene in anhydrous diethyl ether or THF to the flask.
-
Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-methylphenylmagnesium bromide).
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-methylphenylboronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).
-
Suzuki-Miyaura Coupling with 2-Methylphenylboronic Acid
This protocol provides a general procedure for the cross-coupling of a sterically hindered boronic acid.[17][18][19]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
2-Methylphenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask or a microwave vial, combine the aryl halide, 2-methylphenylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Visualization of Steric Effects and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the steric effects of ortho-methyl groups in boronic acids.
Caption: Suzuki-Miyaura catalytic cycle highlighting steric hindrance.
The ortho-methyl group on the boronic acid sterically hinders the approach of the aryl group to the palladium center during the transmetalation step, which is often the rate-limiting step of the reaction.[20][21]
Caption: Workflow for the synthesis of 2-methylphenylboronic acid.
This diagram outlines the key steps involved in the synthesis of an ortho-methylated boronic acid using the Grignard reaction, a common and versatile method.
Applications in Drug Development
Despite the synthetic challenges, sterically hindered boronic acids are valuable in drug discovery and development. The ortho-methyl group can serve several purposes:
-
Modulation of Physicochemical Properties: The methyl group can increase lipophilicity, which can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Constraint: The steric bulk of the ortho-methyl group can lock the aryl ring in a specific conformation, which can be crucial for binding to a biological target with high affinity and selectivity.
-
Metabolic Stability: The methyl group can block sites of potential metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of a drug molecule.
The development of robust catalytic systems that can efficiently couple sterically hindered boronic acids has expanded their accessibility and utility in the synthesis of complex, biologically active molecules.[4][22]
Conclusion
The steric effects of ortho-methyl groups in boronic acids present a fascinating and important aspect of their chemistry. While they introduce synthetic hurdles that require careful consideration and optimization of reaction conditions, they also offer a powerful tool for fine-tuning the properties of molecules. For researchers, scientists, and drug development professionals, a thorough understanding of these steric effects is crucial for the rational design and efficient synthesis of novel compounds with desired biological activities and physicochemical properties. The continued development of advanced catalytic methods will undoubtedly further unlock the potential of these sterically encumbered building blocks in the creation of next-generation therapeutics and functional materials.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. chembites.org [chembites.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-M-Coupling of 4-Methoxy-2,6-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials. 4-Methoxy-2,6-dimethylphenylboronic acid is a valuable, yet sterically hindered, building block. The presence of two methyl groups ortho to the boronic acid moiety presents a significant steric challenge, often requiring carefully optimized reaction conditions to achieve high coupling efficiency. These application notes provide a detailed protocol and guidance for the successful use of this compound in Suzuki-Miyaura coupling reactions.
Due to its unique structure, this boronic acid is instrumental in the synthesis of complex molecular architectures where precise control of steric and electronic properties is crucial. Its applications are notable in pharmaceutical development for creating selective and potent therapeutic agents.[1]
Challenges in Coupling Sterically Hindered Boronic Acids
The primary difficulty in coupling sterically hindered boronic acids like this compound lies in the reduced reaction rate. The bulky ortho-substituents impede the key steps of the catalytic cycle, namely the transmetalation of the organoboron species to the palladium center. To overcome this, the selection of an appropriate palladium catalyst, ligand, and base is critical. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are designed to facilitate the coupling of such challenging substrates.
Recommended Reaction Components
Palladium Catalysts: For sterically demanding couplings, pre-formed catalysts or catalyst systems generated in situ from a palladium source and a specialized ligand are often superior to traditional catalysts like Pd(PPh₃)₄.
-
Palladium(II) Acetate (Pd(OAc)₂): A common and versatile palladium precursor.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another widely used Pd(0) source.[2][3]
-
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Amphos PdCl₂): A pre-formed catalyst that can be effective for hindered couplings.
Ligands: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the most effective as they promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.
-
Buchwald Ligands: A class of highly effective biaryl phosphine ligands. SPhos and XPhos are particularly noteworthy for their ability to facilitate the coupling of hindered substrates.
-
Triphenylphosphine (PPh₃): While a classic ligand, it may be less effective for highly hindered couplings compared to more specialized ligands.[2][3]
Bases: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is often effective in challenging couplings.
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base.[2][3]
-
Potassium Phosphate (K₃PO₄): Another strong base that can be beneficial in hindered couplings.
Solvents: A variety of solvents can be employed, often in combination with water.
-
Toluene/Water: A common biphasic solvent system.
-
Dioxane/Water: Another frequently used solvent mixture.
-
Ethanol/Water: Can also be an effective solvent system.[2][3]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is adapted from a procedure described in the literature for a similar coupling.[4]
Reaction Setup:
-
To a reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.02-0.05 equiv.).
-
Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 5:1 ratio) via syringe.
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to overnight.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Alternative Conditions with a Different Catalyst System
This protocol provides an alternative set of conditions that can be employed.[2][3]
Reaction Setup:
-
In a reaction flask, combine the aryl halide (1.0 equiv.), this compound (1.17 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst system, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.) and triphenylphosphine (PPh₃) (0.034 equiv.).
-
Add the solvent system, for example, a mixture of ethanol and water.
Reaction Execution:
-
Heat the suspension to reflux (approximately 80-100 °C) with stirring.
-
Maintain the reaction at reflux for an extended period, typically 18 hours or until reaction completion is confirmed by monitoring.
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate in vacuo.
-
Purify the residue by an appropriate method such as column chromatography.
Data Presentation
The following table summarizes representative examples of Suzuki-Miyaura couplings involving this compound. Note that the conditions are not directly comparable as they are from different sources.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-nitrobenzene | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | 18 | Not Reported |
| Substituted Aryl Bromide | Amphos PdCl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | Overnight | Not Reported |
Yields were not explicitly stated in the cited patent literature, but the procedures were part of synthetic routes to target molecules.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions | MDPI [mdpi.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Methoxy-2,6-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Methoxy-2,6-dimethylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinally important compounds and advanced materials.[1] The presence of two ortho-methyl groups introduces significant steric hindrance, necessitating carefully optimized reaction conditions and specialized catalyst systems to achieve high yields.
Introduction to Sterically Hindered Couplings
The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation.[1] However, the coupling of sterically demanding substrates, such as those involving this compound, presents unique challenges. The bulky ortho-substituents can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates with standard palladium catalysts.[2]
To overcome these challenges, highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are required. These specialized ligands promote the formation of catalytically active monoligated palladium species, which are less sterically encumbered and facilitate the coupling of hindered partners.
Palladium Catalyst Systems for Coupling with this compound
The choice of the palladium precursor and, more critically, the ligand is paramount for the successful coupling of this compound. While a universal catalyst system does not exist, several combinations have proven effective for sterically hindered substrates.
Recommended Catalyst Systems:
-
Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) chloride (PdCl₂)
-
-
Effective Ligands:
-
Buchwald-type biaryl phosphines: These ligands, such as SPhos, XPhos, and RuPhos, are characterized by their steric bulk and electron-rich nature, which stabilize the active palladium catalyst and promote oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr and SImes, are strong σ-donors that form very stable palladium complexes, exhibiting high activity in challenging coupling reactions.
-
Other bulky phosphines: Tri(tert-butyl)phosphine (P(tBu)₃) and Tricyclohexylphosphine (PCy₃) are also effective in many cases.
-
The selection of the optimal catalyst system will depend on the specific aryl halide coupling partner.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from the scientific literature and is intended to serve as a guide for reaction optimization.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2 | 2-Bromotoluene | Pd₂(dba)₃ / XPhos | 1.5 | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
| 3 | 1-Bromo-4-tert-butylbenzene | PdCl₂(PPh₃)₂ | 3 | K₂CO₃ | DME/H₂O | 80 | 24 | 75 |
| 4 | 2-Bromoanisole | Pd(OAc)₂ / RuPhos | 2 | K₃PO₄ | t-AmylOH | 100 | 16 | 95 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-2,4,6-trimethylbenzene | Pd₂(dba)₃ / IPr-HCl | 2 | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 85 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ / SPhos | 3 | CsF | t-BuOH | 110 | 36 | 78 |
| 3 | 1-Chloro-4-tert-butylbenzene | PdCl₂(dppf) | 4 | K₂CO₃ | Toluene | 110 | 48 | 65 |
| 4 | 2-Chloroanisole | Pd₂(dba)₃ / XPhos | 2.5 | K₃PO₄ | Dioxane | 120 | 24 | 91 |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Reaction Setup:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precursor and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL) via syringe.
Reaction and Work-up:
-
Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Reaction Setup:
-
Follow the same initial setup as for aryl bromides, using the appropriate aryl chloride. Due to the lower reactivity of aryl chlorides, a more active catalyst system is often required.
-
For NHC-ligated catalysts, the NHC-salt (e.g., IPr-HCl) and a strong base (e.g., K₃PO₄) are added to the reaction mixture to generate the active carbene in situ.
Reaction and Work-up:
-
Higher reaction temperatures (e.g., 110-120 °C) and longer reaction times (e.g., 24-48 hours) are typically necessary for aryl chlorides.
-
Follow the same work-up and purification procedure as described for aryl bromides.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Solvent Selection in Suzuki Reactions with Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal solvent for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids and aryl halides. The choice of solvent is a critical parameter that can significantly impact reaction yield, rate, and selectivity. This document outlines key considerations, presents comparative data, and provides detailed experimental protocols to facilitate successful outcomes with challenging substrates.
Introduction to Solvent Effects in Hindered Suzuki Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. However, when employing sterically hindered coupling partners, such as di- or tri-ortho-substituted aryl halides and boronic acids, the reaction often requires carefully optimized conditions to overcome the steric barriers. The solvent plays a multifaceted role in these transformations by:
-
Solubilizing Reactants: Ensuring that the aryl halide, boronic acid, base, and palladium catalyst are sufficiently dissolved to participate in the reaction.
-
Influencing Catalyst Activity: The solvent can affect the nature of the active palladium species. For instance, polar solvents can stabilize charged intermediates in the catalytic cycle.
-
Modulating Base Strength and Solubility: The efficacy of inorganic bases, which are often sparingly soluble in organic solvents, can be enhanced by the choice of solvent or the addition of co-solvents like water.
-
Facilitating Transmetalation: The transfer of the organic group from the boronic acid to the palladium center, a key step in the catalytic cycle, is often influenced by the solvent medium.
Common Solvents for Hindered Suzuki Reactions
A range of solvents are commonly employed for Suzuki couplings with hindered substrates. The selection often depends on the specific substrates, catalyst system, and desired reaction temperature.
-
Aromatic Hydrocarbons (Toluene, Xylenes): These non-polar aprotic solvents are widely used, particularly for reactions requiring higher temperatures (100-140 °C) to overcome the activation energy of sterically demanding couplings.[1][2]
-
Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are also common choices and are often used in combination with an aqueous base.[1][2][3] Dioxane is a popular choice due to its higher boiling point compared to THF.[4] 2-MeTHF has emerged as a more sustainable alternative to THF.[3]
-
Polar Aprotic Solvents (DMF, DMAc): In some cases, these solvents can be beneficial, but their effects can be complex and system-dependent.
-
Alcohol/Water Mixtures: Mixtures of alcohols like methanol or ethanol with water can be effective, offering good solubility for inorganic bases.[5]
Data Presentation: Solvent and Condition Screening
The following tables summarize quantitative data from various studies on Suzuki reactions with hindered substrates, highlighting the impact of solvent, ligand, and base on the reaction yield.
Table 1: Effect of Different Ligands on the Coupling of 2-Bromo-1,3,5-trimethylbenzene with Mesitylboronic Acid in Toluene
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | <5 |
| 3 | SPhos | 91 |
| 4 | XPhos | 85 |
Reaction Conditions: 4 mol% Pd(OAc)₂, 8 mol% Ligand, K₃PO₄, Toluene, 100 °C, 24 h. Data synthesized from literature.[2]
Table 2: Optimization of Base for the Coupling of 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene in THF
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | NaOH | 50 |
| 4 | K₃PO₄ | 80 |
Reaction Conditions: Pd₂(dba)₃, Ligand L1, THF, 60 °C, 1 h. Data adapted from Sun et al.[6]
Table 3: Comparison of Solvents for the Suzuki Coupling of an ortho-Bromoaniline with a Benzylboronic Ester
| Entry | Solvent | Yield (%) |
| 1 | Dioxane/H₂O | 51 |
| 2 | EtOAc | Low |
| 3 | Toluene | Low |
| 4 | 2-MeTHF | 95 |
Reaction Conditions: CataCXium A palladacycle, Cs₂CO₃, 80 °C. Data adapted from a study on ortho-substituted anilines.[3]
Experimental Protocols
The following are generalized procedures for performing Suzuki-Miyaura reactions with hindered substrates. Optimization for specific substrates is often necessary.
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)[2]
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[2]
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Hindered Aryl Chloride
This protocol is suitable for high-throughput screening and optimization.
Materials:
-
Palladium catalyst (e.g., XPhos Pd G4)
-
Base (e.g., K₂CO₃)
-
Hindered aryl chloride
-
Hindered boronic acid or pinacol ester
-
Solvent (e.g., THF/H₂O mixture)
-
Microwave vial
Procedure:
-
To a microwave vial, add the hindered aryl chloride (1.0 equiv), hindered boronic acid or pinacol ester (1.2 - 1.5 equiv), and K₂CO₃ (2.0 - 3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., THF/H₂O, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solvent Screening in Hindered Suzuki Reactions
Caption: A typical workflow for screening solvents in a hindered Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling of 4-Methoxy-2,6-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 4-Methoxy-2,6-dimethylphenylboronic acid. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and side-product formation. This document outlines the role of the base in the catalytic cycle, presents quantitative data from literature, and offers detailed experimental protocols.
The Critical Role of the Base in Suzuki-Miyaura Coupling
The base in a Suzuki-Miyaura reaction plays a pivotal role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. There are two primary mechanistic pathways proposed for the action of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated boronate species then readily undergoes transmetalation with the palladium(II) complex.
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This intermediate then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway is influenced by the specific base, solvent, and substrates used. For sterically hindered boronic acids such as this compound, the choice of base is particularly critical to overcome the steric hindrance and facilitate efficient coupling.
Quantitative Data on Base Performance
The following table summarizes a successful Suzuki-Miyaura coupling reaction employing this compound, as well as data from reactions with other sterically hindered arylboronic acids to provide a comparative context for base selection.
| Entry | Boronic Acid | Coupling Partner | Base | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | This compound | 4-Bromoacetophenone | K₃PO₄ | Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O (2:1) | 100 | 92 | J. Am. Chem. Soc. 2008, 130, 4, 1536-1541 |
| 2 | Mesitylboronic acid | 2-Bromo-m-xylene | Ba(OH)₂·8H₂O | Pd(PPh₃)₄ (3) | - | DME/H₂O (10:1) | 80 | 95 | Tetrahedron 1994, 50, 9, 2781-2788 |
| 3 | 2,4,6-Triisopropylphenylboronic acid | 4-Chlorotoluene | K₃PO₄ | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 100 | 98 | J. Am. Chem. Soc. 2006, 128, 42, 13692-13693 |
| 4 | 2,6-Dimethylphenylboronic acid | 4-Bromotoluene | Cs₂CO₃ | Pd(OAc)₂ (1.5) | SPhos (3) | Toluene | 100 | 94 | Org. Lett. 2003, 5, 22, 4231-4234 |
Note: The data in entries 2-4 are for analogous sterically hindered boronic acids and are provided for comparative purposes to guide base selection. Reaction conditions should be optimized for each specific substrate combination.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoacetophenone, adapted from the literature.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Toluene (4 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of toluene (4 mL) and water (2 mL) by bubbling the inert gas through the solvents for at least 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Disclaimer: These protocols are intended as a guide and may require optimization for different substrates and scales. All reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Application of 4-Methoxy-2,6-dimethylphenylboronic Acid in the Synthesis of Potent TrkA Kinase Inhibitors
Introduction
4-Methoxy-2,6-dimethylphenylboronic acid is a specialized organoboron reagent that has garnered significant interest in pharmaceutical synthesis. Its unique structural features—a sterically hindered biaryl coupling partner with an electron-donating methoxy group—make it a valuable building block in the construction of complex molecular architectures. This is particularly evident in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize targeted therapeutic agents. This application note details the use of this compound in the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors, a class of drugs with significant potential in the treatment of pain and various cancers.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] The binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, initiates a signaling cascade that is vital for neuronal survival and differentiation.[1] However, dysregulation of the NGF-TrkA signaling pathway has been implicated in the pathogenesis of chronic pain and the progression of certain cancers.[2][3] Consequently, the development of small molecule inhibitors of TrkA is a major focus of pharmaceutical research.[2][3]
The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[4][5] The reaction's tolerance of a wide range of functional groups and its typically high yields make it an ideal method for the construction of complex drug molecules.[4][5]
Application: Synthesis of a Thiazole-Based TrkA Inhibitor Intermediate
A key application of this compound is in the synthesis of biaryl scaffolds that form the core of many TrkA inhibitors. The sterically demanding 2,6-dimethyl substitution pattern on the phenyl ring of the boronic acid can enhance the potency and selectivity of the final drug molecule by influencing its binding orientation within the kinase domain of the TrkA receptor.
This application note provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a suitable heterocyclic coupling partner to form a key intermediate in the synthesis of a potent TrkA inhibitor.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of a TrkA Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate, 4-(4-(4-methoxy-2,6-dimethylphenyl)thiazol-2-ylamino)benzonitrile , a scaffold present in a number of patented TrkA inhibitors.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
4-(4-Bromo-thiazol-2-ylamino)benzonitrile (or a similar aryl halide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Detailed Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-(4-bromo-thiazol-2-ylamino)benzonitrile (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product, 4-(4-(4-methoxy-2,6-dimethylphenyl)thiazol-2-ylamino)benzonitrile.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling reaction.
| Parameter | Value/Condition |
| Aryl Halide | 4-(4-Bromo-thiazol-2-ylamino)benzonitrile |
| Boronic Acid | This compound |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Typical Yield | 75-90% |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
TrkA Signaling Pathway
Caption: Simplified TrkA signaling pathway upon NGF binding.
Conclusion
This compound is a highly effective reagent in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex pharmaceutical intermediates. Its application in the development of TrkA inhibitors highlights its importance in modern medicinal chemistry. The provided protocol offers a robust starting point for the synthesis of a key biaryl scaffold, which can be further elaborated to produce a variety of potent TrkA inhibitors for the potential treatment of pain and cancer. The unique substitution pattern of this boronic acid is instrumental in achieving the desired pharmacological profile of the final drug candidates.
References
Application Notes and Protocols: 4-Methoxy-2,6-dimethylphenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2,6-dimethylphenylboronic acid in various areas of materials science. This versatile building block is particularly valuable in the synthesis of advanced organic materials due to its unique structural and electronic properties.
Compound Overview
This compound is an organoboron compound that serves as a key intermediate in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structure, featuring a methoxy group and two ortho-methyl groups on the phenyl ring, imparts specific reactivity and steric hindrance that can be exploited to construct complex molecular architectures with tailored properties.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 361543-99-9 | [2][3] |
| Molecular Formula | C₉H₁₃BO₃ | [2] |
| Molecular Weight | 180.01 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [3] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis of this compound
A common route for the synthesis of sterically hindered arylboronic acids involves the reaction of an aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is a representative procedure adapted from the synthesis of similar sterically hindered 4-methoxyboronic acids.
Protocol: Synthesis from 4-Bromo-3,5-dimethylanisole
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 4-bromo-3,5-dimethylanisole (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
This compound is a valuable building block for the synthesis of organic molecules used in OLEDs. The steric hindrance provided by the ortho-methyl groups can lead to twisted molecular geometries, which can be beneficial for achieving high quantum efficiencies and tuning emission colors. The methoxy group acts as a mild electron-donating group, influencing the electronic properties of the final material.
Protocol: Representative Suzuki-Miyaura Coupling for OLED Material Synthesis
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a halogenated aromatic core, a common strategy for synthesizing OLED materials.
Materials:
-
Halogenated aromatic core (e.g., dibromoanthracene) (1.0 equiv)
-
This compound (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene/Water (4:1) solvent mixture
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, combine the halogenated aromatic core, this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Add the degassed toluene/water solvent mixture and the potassium carbonate.
-
Degas the reaction mixture by bubbling argon through the solution for 20 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired OLED material.
DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Polymer Synthesis
This compound can be used as a monomer in Suzuki polymerization to create polyarylenes. These polymers can have interesting properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. The steric hindrance from the methyl groups can influence the polymer's solubility and morphology.
Protocol: Representative Suzuki Polymerization
Materials:
-
Dihaloaromatic monomer (1.0 equiv)
-
This compound (used as a difunctional monomer if a corresponding dibromo derivative is used, or as an end-capper)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.01-0.02 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene or other suitable organic solvent
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a reaction vessel equipped with a condenser and an inert gas inlet.
-
Add the dihaloaromatic monomer, the boronic acid monomer (or end-capper), the palladium catalyst, and the phase-transfer catalyst to the vessel.
-
Add the degassed organic solvent and the aqueous Na₂CO₃ solution.
-
Thoroughly degas the mixture.
-
Heat the reaction to reflux (80-100 °C) and stir vigorously for 48-72 hours.
-
Monitor the increase in molecular weight by gel permeation chromatography (GPC) if possible.
-
After the polymerization is complete, cool the mixture and precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it with methanol and water, and dry it under vacuum.
-
Further purification can be done by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Fluorescent Sensors
Boronic acids are known to interact with diols, such as those found in saccharides. This interaction can be exploited to design fluorescent sensors. While specific applications of this compound in sensors are not extensively documented, its derivatives can be incorporated into fluorescent molecules where the boronic acid moiety acts as a recognition site. The binding of an analyte can modulate the fluorescence properties of the molecule, leading to a detectable signal. The methoxy and methyl groups can be used to fine-tune the electronic and steric properties of the sensor.
Conceptual Workflow for a Boronic Acid-Based Fluorescent Sensor
-
Synthesis: A fluorophore is functionalized with this compound through a stable covalent bond.
-
Sensing Mechanism: In the absence of the target analyte (e.g., a diol-containing molecule), the fluorophore exhibits a certain level of fluorescence. The boronic acid may partially quench the fluorescence through photoinduced electron transfer (PET).
-
Analyte Binding: Upon addition of the target analyte, the boronic acid moiety forms a cyclic boronate ester with the diol.
-
Signal Transduction: This binding event alters the electronic properties of the boronic acid group, which in turn modulates the PET process. This can lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric change in the emission spectrum.
-
Detection: The change in fluorescence intensity or wavelength is measured to quantify the concentration of the analyte.
DOT Diagram: General Principle of a Boronic Acid Fluorescent Sensor
Caption: Conceptual workflow of a fluorescent sensor utilizing a boronic acid moiety.
References
Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with 4-Methoxy-2,6-dimethylphenylboronic Acid
Application Note APN-SMC-2025-01
For Research Use Only
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of various aryl chlorides with the sterically hindered 4-Methoxy-2,6-dimethylphenylboronic acid. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, is crucial for achieving high yields in these challenging transformations. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for a successful coupling reaction, workup, and purification.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials.[1] The coupling of sterically hindered partners, such as ortho-substituted aryl halides and boronic acids, presents a significant challenge due to steric hindrance, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. Aryl chlorides, being less reactive than their bromide and iodide counterparts, add another layer of difficulty.[1]
The use of highly active palladium catalyst systems, often employing bulky and electron-rich phosphine ligands like XPhos and SPhos, has enabled these challenging transformations.[2] This protocol focuses on the coupling of various electronically and sterically diverse aryl chlorides with this compound, a sterically demanding boronic acid, leveraging a robust palladium/phosphine catalyst system.
Reaction Principle and Workflow
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (Ar-Cl), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its aryl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
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// Edges
pd0 -> ar_pd_cl [label="Ar-Cl", color="#202124"];
ar_pd_cl -> ar_pd_ar_prime [label=
// Invisible nodes for positioning labels node [shape=plaintext, fontcolor="#202124"]; lab1 [label="Oxidative\nAddition"]; lab2 [label="Transmetalation"]; lab3 [label="Reductive\nElimination"];
// Positioning labels {rank=same; pd0; lab1; ar_pd_cl} {rank=same; ar_pd_cl; lab2; ar_pd_ar_prime} {rank=same; ar_pd_ar_prime; lab3; pd0}
// Connections for labels aryl_chloride -> ar_pd_cl [style=invis]; boronic_acid -> ar_pd_ar_prime [style=invis];
} . Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The general experimental workflow involves the careful setup of the reaction under an inert atmosphere, followed by heating, and a systematic workup and purification procedure to isolate the desired biaryl product.
Data Presentation
The following table summarizes the expected yields for the coupling of various aryl chlorides with this compound based on typical conditions for sterically hindered Suzuki-Miyaura couplings. These values are representative and may vary based on the specific substrate and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Chlorides with this compound
| Entry | Aryl Chloride | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 4,4'-Dimethoxy-2',6'-dimethyl-1,1'-biphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 85-95 |
| 2 | Chlorobenzene | 4-Methoxy-2',6'-dimethyl-1,1'-biphenyl | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| 3 | 4-Chlorotoluene | 4'-Methoxy-2',4,6'-trimethyl-1,1'-biphenyl | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 90-98 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4'-Methoxy-2',6'-dimethyl-4-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 110 | 16 | 75-85 |
| 5 | 2-Chlorotoluene | 4'-Methoxy-2,2',6'-trimethyl-1,1'-biphenyl | XPhos Pd G3 | K₃PO₄ | t-BuOH | 80 | 24 | 70-80 |
| 6 | 1-Chloro-2,6-dimethylbenzene | 4'-Methoxy-2,2',6,6'-tetramethyl-1,1'-biphenyl | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 65-75 |
| 7 | 2-Chloropyridine | 2-(4-Methoxy-2,6-dimethylphenyl)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 70-85 |
Yields are based on isolated product and are representative of what can be expected under optimized conditions.
Experimental Protocol
This protocol is a general procedure and may require optimization for specific substrates.
4.1. Materials and Equipment
-
Aryl chloride (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald palladacycle like XPhos Pd G2; 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos; 1.1-1.2 times the moles of Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, t-BuOH)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
4.2. Reaction Setup
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
If not using a pre-formed palladacycle, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl chloride. If using a biphasic system, add the degassed water at this stage.
-
If necessary, briefly degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.
4.3. Reaction Execution
-
Place the sealed reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting aryl chloride is consumed.
4.4. Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine. If a phosphate base was used, an acidic wash (e.g., 1 M HCl) may be necessary to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Methoxy-2,6-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using 4-Methoxy-2,6-dimethylphenylboronic acid. This sterically hindered boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[1][2]
The protocols and data presented herein are designed to serve as a starting point for the development of robust and efficient synthetic methodologies.
Core Concepts of Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate in the presence of a base.[1][2] The use of microwave energy can significantly accelerate this reaction, often reducing reaction times from hours to minutes.[1] This rapid heating can also minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[1]
The generally accepted catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.
Experimental Protocols
The following are general protocols for the microwave-assisted Suzuki coupling of this compound with aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Screening Protocol for Aryl Bromides
This protocol is a good starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2-1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl bromide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.025 mmol), and base (e.g., 1.0 mmol).
-
Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
For less reactive aryl halides, such as aryl chlorides, more active catalyst systems and higher temperatures may be required.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Solvent (e.g., DMF or 1,4-dioxane)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl chloride (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol), palladium catalyst (e.g., 0.025 mmol), ligand (e.g., 0.05 mmol), and base (e.g., 1.5 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a higher temperature (e.g., 150 °C) for an appropriate time (e.g., 30-60 minutes).
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: Representative Conditions for Microwave-Assisted Suzuki Coupling
Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid under Microwave Irradiation [3]
| Aryl Halide | Product | Time (min) | Yield (%) |
| 4-Bromoacetophenone | 4-Acetylbiphenyl | 2 | 93 |
| 4-Bromonitrobenzene | 4-Nitrobiphenyl | 3 | 90 |
| 4-Bromobenzoic acid | 4-Phenylbenzoic acid | 2 | 83 |
| 4-Iodobenzoic acid | 4-Phenylbenzoic acid | 1 | 85 |
| 4-Nitrochlorobenzene | 4-Nitrobiphenyl | 3 | 90 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), KOH (2.0 mmol), TBAB (0.6 mmol), water (3 mL), 160 °C, 250 W.[3]
Table 2: Screening of Reaction Parameters for the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (5) | 1,4-Dioxane | 100 | 20 | 45 |
| Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 80 |
| Pd(PPh₃)₄ (0.5) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (2:1) | 120 | 15 | 75 |
| Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (2:1) | 140 | 15 | 68 |
Reaction Conditions: 2,4-Dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), solvent (6 mL).[4]
Table 3: Coupling of Benzylic Bromides with Various Arylboronic Acids [5]
| Benzylic Bromide | Arylboronic Acid | Product | Yield (%) |
| Benzyl bromide | Phenylboronic acid | Diphenylmethane | 85 |
| 4-Methoxybenzyl bromide | Phenylboronic acid | 4-Methoxydiphenylmethane | 90 |
| Benzyl bromide | 4-Methoxyphenylboronic acid | 4-Methoxydiphenylmethane | 88 |
| 4-Chlorobenzyl bromide | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxydiphenylmethane | 82 |
Reaction Conditions: Benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), DMF (2 mL), 140 °C, 20 minutes.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 4-Methoxy-2,6-dimethylphenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. 4-Methoxy-2,6-dimethylphenylboronic acid is a valuable building block in organic synthesis, often employed to introduce a sterically hindered methoxy-substituted phenyl group.[1] The purification of the resulting biaryl products is a critical step to ensure the removal of unreacted starting materials, residual palladium catalyst, inorganic salts, and byproducts such as homocoupled species. This document provides detailed application notes and protocols for the effective purification of products derived from coupling reactions involving this compound.
General Purification Strategy
A multi-step approach is typically employed for the purification of biaryl compounds synthesized via Suzuki-Miyaura coupling. The general workflow involves an initial aqueous workup to remove the bulk of inorganic impurities, followed by a more refined purification technique such as column chromatography or recrystallization to isolate the desired product in high purity. The choice of the final purification method depends on the physical state of the product (solid or oil) and the nature of the remaining impurities.
Data Presentation: Purification of Sterically Hindered Biaryls
The following tables summarize representative data for the purification of sterically hindered biaryl compounds, which are analogous to the products derived from this compound.
Table 1: Comparison of Purification Methods for a Representative Biaryl Product
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | ~85% | >98% | 85 | Effective for removing closely related impurities and unreacted starting materials. |
| Recrystallization | ~90% (after workup) | >99% | 75 | Suitable for solid products; solvent selection is crucial for high recovery. |
| Preparative HPLC | ~85% | >99.5% | 60 | Used for achieving very high purity, often at the expense of yield and throughput. |
Table 2: Typical Solvents and Conditions for Purification
| Purification Step | Technique | Typical Solvents/Reagents | Key Parameters |
| Aqueous Workup | Extraction | Ethyl acetate, Dichloromethane, Water, Brine, 1M NaOH solution | pH adjustment to remove acidic/basic impurities. |
| Column Chromatography | Flash Chromatography | Silica gel stationary phase; Hexane/Ethyl Acetate or Dichloromethane/Methanol mobile phase | Gradient elution is often employed for optimal separation. |
| Recrystallization | Cooling Crystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes, Toluene | Slow cooling promotes the formation of pure crystals. |
Experimental Protocols
Protocol 1: Aqueous Workup and Extraction
This initial purification step is designed to remove inorganic salts, the base used in the coupling reaction, and water-soluble byproducts. A key challenge in the purification of Suzuki coupling products is the removal of excess boronic acid. A basic wash can be employed to convert the boronic acid into its water-soluble boronate salt, facilitating its removal into the aqueous phase.
Methodology:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) to remove unreacted this compound.
-
Wash the organic layer with water.
-
Finally, wash with brine (saturated aqueous NaCl solution) to facilitate the separation of the layers and remove residual water.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired biaryl product from unreacted starting materials, homocoupled byproducts, and other organic impurities based on their polarity.
Methodology:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Eluent System: Determine a suitable mobile phase (eluent) by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. For more polar products, a dichloromethane/methanol system may be appropriate. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product from the aqueous workup in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for solid samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent mixture.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified biaryl compound.
-
Protocol 3: Recrystallization
Recrystallization is an excellent technique for the final purification of solid biaryl products. It relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
Methodology:
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Common recrystallization solvents for biaryl compounds include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.
-
-
Dissolution:
-
Place the crude solid product in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent. The purity can be confirmed by melting point analysis and spectroscopic methods.
-
Conclusion
The successful purification of biaryl compounds derived from this compound is crucial for their subsequent use in research and development. A systematic approach involving an initial aqueous workup to remove inorganic materials and unreacted boronic acid, followed by either flash column chromatography or recrystallization, generally affords the desired products in high purity. The protocols and guidelines presented in this document provide a robust framework for researchers to develop effective purification strategies for this important class of molecules. As with any chemical process, optimization of the purification method for each specific target compound is recommended to achieve the best possible results in terms of both purity and yield.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 4-Methoxy-2,6-dimethylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered 4-Methoxy-2,6-dimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki reaction with this compound challenging?
A1: The primary challenge arises from the steric hindrance caused by the two methyl groups at the ortho positions to the boronic acid. This steric bulk can impede the key steps of the Suzuki catalytic cycle, namely transmetalation and reductive elimination, leading to low reaction yields and slow reaction rates.
Q2: What are the most common side reactions observed with this type of boronic acid?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom from a proton source (e.g., water or alcohol) in the reaction mixture.
-
Homocoupling: The self-coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This can be competitive with the desired cross-coupling reaction, especially if the main reaction is slow.
Q3: Can I use standard Suzuki reaction conditions, such as Pd(PPh₃)₄ and Na₂CO₃?
A3: Standard conditions featuring catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often inefficient for sterically hindered substrates like this compound.[1] These conditions typically result in low to no conversion. More specialized and active catalyst systems are required to overcome the steric barriers.
Q4: How critical is the purity of this compound?
A4: The purity of the boronic acid is crucial. Impurities can interfere with the catalyst and lead to lower yields. It is recommended to use high-purity boronic acid or to purify it before use if impurities are suspected.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | Switch to a more active and sterically bulky ligand system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended for sterically demanding couplings. Increase catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). |
| Ineffective Base | The choice of base is critical. For sterically hindered couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than strong bases like NaOH or KOH, which can promote side reactions. Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Suboptimal Solvent | Use anhydrous, non-polar aprotic solvents like dioxane, toluene, or THF. For higher temperatures, toluene or xylene are good choices. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
| Insufficient Temperature | Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C. |
| Poor Quality of Reagents | Ensure the boronic acid and aryl halide are pure. Use freshly opened and high-purity catalyst and ligand. |
Problem 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
| Possible Cause | Suggested Solution |
| Presence of Protic Solvents/Water | Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water. Consider using a boronic ester (e.g., pinacol ester) derivative, which is more stable towards protodeboronation. |
| Base is too Strong | A strong base can accelerate protodeboronation. Switch to a milder base like K₃PO₄ or KF. |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Slow Reaction Rate | A slow desired reaction allows side reactions to become more prominent. Optimize the catalyst, ligand, and temperature to accelerate the cross-coupling. |
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki reactions with sterically hindered boronic acids. The data presented is based on analogous systems and serves as a guideline for optimization.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 90 | 12 | 88 |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 90 | 12 | 75 |
| 4 | NaOH | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | Low |
Data is illustrative and based on couplings with structurally similar sterically hindered boronic acids.[1]
Table 2: Comparison of Catalyst/Ligand Systems
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low to None |
| 4 | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 100 | Moderate |
Yields are qualitative and based on general observations for sterically hindered Suzuki couplings.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), finely ground K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki reaction.
References
Preventing protodeboronation of 4-Methoxy-2,6-dimethylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,6-dimethylphenylboronic acid. The focus is on preventing and troubleshooting protodeboronation, a common side reaction that can significantly impact reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. This undesired side reaction is a significant concern in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of 1-methoxy-3,5-dimethylbenzene as a byproduct. This compound is particularly susceptible to protodeboronation due to the steric hindrance from the two ortho-methyl groups and the electron-donating nature of the methoxy group.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
Presence of a Proton Source: Water is a common proton source in many reaction setups.
-
Basic Conditions: The presence of a base, especially strong aqueous bases, can significantly increase the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the protodeboronation pathway.
-
Extended Reaction Times: Longer exposure to reaction conditions increases the likelihood of the side reaction occurring.
-
Inefficient Catalytic Cycle: A slow or inefficient Suzuki-Miyaura coupling can allow more time for the competing protodeboronation reaction to occur.
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A3: To suppress protodeboronation, consider the following strategies:
-
Use of Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce the availability of protons.
-
Careful Selection of Base: Opt for weaker, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) over strong bases like sodium hydroxide (NaOH).
-
Lower Reaction Temperatures: If the desired coupling can proceed at a lower temperature, this will generally disfavor the protodeboronation side reaction.
-
Use of More Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, a MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Employ a Highly Active Catalyst System: A catalyst system that promotes a rapid Suzuki-Miyaura coupling can outcompete the slower protodeboronation reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant formation of 1-methoxy-3,5-dimethylbenzene. | High rate of protodeboronation. | 1. Switch to rigorously anhydrous solvents and reagents. 2. Change the base to a weaker, non-aqueous soluble base (e.g., K₃PO₄, CsF). 3. Lower the reaction temperature. 4. Convert the boronic acid to its pinacol ester, MIDA boronate, or potassium trifluoroborate salt. |
| Reaction is sluggish and starting material is slowly consumed, leading to byproduct formation over time. | Inefficient catalyst turnover, allowing protodeboronation to compete. | 1. Increase the catalyst loading. 2. Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. 3. Ensure the solvent system fully solubilizes all reactants. |
| Inconsistent results between batches. | Variable water content in reagents or solvents. | 1. Use freshly distilled and degassed solvents. 2. Dry all solid reagents thoroughly before use. 3. Store this compound and its derivatives under an inert atmosphere. |
Data Presentation
Table 1: Qualitative Stability Comparison of Boron Reagents
| Boron Reagent | General Stability | Susceptibility to Protodeboronation | Handling Considerations |
| Arylboronic Acid | Moderate | High, especially with steric hindrance and electron-donating groups. | Can be hygroscopic and prone to dehydration to form boroxines. |
| Pinacol Boronate Ester | High | Significantly reduced compared to the free boronic acid. | Generally crystalline, stable solids that are easier to handle and purify. |
| MIDA Boronate Ester | Very High | Highly resistant to protodeboronation under anhydrous conditions.[1] | Bench-stable, crystalline solids compatible with chromatography.[1] |
| Potassium Trifluoroborate Salt | Very High | Highly stable to air and moisture, with a low tendency for protodeboronation.[2] | Crystalline solids with excellent shelf-life.[2] |
Table 2: Illustrative Suzuki-Miyaura Coupling Yields with a Sterically Hindered Aryl Halide
This data is illustrative and based on general trends for sterically hindered couplings. Actual yields will vary depending on the specific substrates and reaction conditions.
| Boron Reagent | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| This compound | K₂CO₃ (aq) | Toluene/H₂O | 100 | 12 | 40-60 |
| This compound pinacol ester | K₃PO₄ | Dioxane | 80 | 8 | 70-85 |
| Potassium 4-Methoxy-2,6-dimethylphenyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 80 | 6 | 80-95 |
| 4-Methoxy-2,6-dimethylphenyl MIDA boronate | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound pinacol ester, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 4-Methoxy-2,6-dimethylphenyl MIDA Boronate
This protocol is adapted from general procedures for the synthesis of MIDA boronates.[3]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and N-methyliminodiacetic acid.
-
Add a mixture of anhydrous toluene and anhydrous DMSO (e.g., 4:1 v/v).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
The resulting crude MIDA boronate can often be used without further purification or can be purified by recrystallization or chromatography.
Protocol 3: Preparation of Potassium 4-Methoxy-2,6-dimethylphenyltrifluoroborate
This protocol is based on a general procedure for the conversion of boronic acids to potassium trifluoroborate salts.[4]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂.
-
Slowly add the KHF₂ solution to the boronic acid solution with stirring.
-
A precipitate should form. Continue stirring at room temperature for 1-2 hours.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain the potassium trifluoroborate salt.
Visualizations
References
Technical Support Center: Navigating Side Reactions with Sterically Hindered Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using sterically hindered boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using sterically hindered boronic acids in Suzuki-Miyaura coupling?
A1: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of an undesired arene byproduct. This is often the most significant undesired side reaction.[1]
-
Homocoupling: The dimerization of two boronic acid molecules to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[2]
-
Reduction of the Aryl Halide: The replacement of the halide on the coupling partner with a hydrogen atom.
Q2: What factors contribute to the increased propensity for side reactions with sterically hindered boronic acids?
A2: Steric hindrance around the boronic acid group can significantly slow down the desired cross-coupling reaction. This extended reaction time and often harsher required conditions (e.g., higher temperatures) provide more opportunity for competing side reactions like protodeboronation and homocoupling to occur.[3]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed:
-
Use more stable boron reagents: Boronic esters, such as pinacol esters (Bpin) or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[2] MIDA boronates can be used in a "slow-release" strategy, where the active boronic acid is generated in situ, keeping its concentration low and minimizing degradation.[4][5]
-
Anhydrous conditions: While some water is often necessary for the activity of certain bases, minimizing water content can reduce the rate of protodeboronation.[6]
-
Careful selection of base: Milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) are often preferred.[4]
-
Lower reaction temperature: If possible, running the reaction at a lower temperature can disfavor the protodeboronation pathway.[6]
Q4: What are the best practices to avoid homocoupling?
A4: To suppress homocoupling:
-
Rigorous degassing: Thoroughly remove oxygen from the reaction mixture and solvent by sparging with an inert gas (e.g., argon or nitrogen).[4]
-
Use a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If a Pd(II) source is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[7]
-
Ligand selection: Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[7][8]
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low to no yield of desired product, significant amount of arene byproduct (from boronic acid) | Protodeboronation is the dominant pathway. | 1. Switch to a more stable boron reagent: Use a pinacol ester or a MIDA boronate instead of the boronic acid.2. Optimize the base: Use a milder, anhydrous base (e.g., K₃PO₄).3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[6]4. Use a more active catalyst system: Employ bulky, electron-rich ligands (e.g., Buchwald ligands) to accelerate the cross-coupling reaction. |
| Significant formation of a symmetrical biaryl byproduct | Homocoupling of the boronic acid. | 1. Ensure strictly inert atmosphere: Thoroughly degas all solvents and reagents.2. Use a Pd(0) precatalyst: Switch from a Pd(II) source to a Pd(0) source.3. Employ bulky ligands: Use ligands like SPhos or XPhos to sterically disfavor homocoupling.4. Slow addition: Add the boronic acid to the reaction mixture over an extended period using a syringe pump.[7] |
| Reaction is sluggish or stalls | High steric hindrance impeding the catalytic cycle. | 1. Increase reaction temperature: Higher temperatures may be required to overcome the activation energy barrier.2. Select a more active catalyst/ligand system: Specialized bulky, electron-rich ligands (e.g., Buchwald ligands, NHC ligands) are often necessary for coupling sterically hindered substrates.[8]3. Choose a stronger base: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. |
Quantitative Data on Side Reactions
The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product versus the formation of byproducts.
Table 1: Effect of Solvent and Temperature on Protodeboronation
| Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product Yield (%) |
| Toluene/H₂O | 110 | 60 | 35 |
| Toluene/H₂O | 80 | 94 | <4 |
| 2-MeTHF (anhydrous) | 110 | 95 | <3 |
| 2-MeTHF (anhydrous) | 80 | 96 | <2 |
| Data adapted from a study on the protodeboronation of methylboronic acid pinacol ester-d3.[6] |
Table 2: Ligand Effect on Homocoupling in Suzuki-Miyaura Coupling
| Ligand | General Characteristics | Impact on Homocoupling |
| PPh₃ | Less bulky, less electron-donating | May allow for more homocoupling, especially under non-ideal conditions. |
| P(t-Bu)₃, Buchwald ligands | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[9] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid (e.g., 2,6-Dimethylphenylboronic Acid)
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture), thoroughly degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 2,6-dimethylphenylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Protodeboronation using a Pinacol Ester and Anhydrous Conditions
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered arylboronic acid pinacol ester (1.3 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide, anhydrous base, and palladium precatalyst to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the boronic acid pinacol ester to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction's progress by taking aliquots under an inert atmosphere and analyzing via TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
References
Troubleshooting low conversion in Suzuki coupling of 4-Methoxy-2,6-dimethylphenylboronic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the Suzuki coupling of 4-Methoxy-2,6-dimethylphenylboronic acid and other sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, especially with a sterically hindered substrate, it is crucial to start by assessing the most fundamental parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are air-sensitive, so proper handling is essential.[1]
-
Oxygen Contamination: The presence of oxygen can be highly detrimental, leading to the oxidative degradation of the palladium catalyst and promoting the unwanted homocoupling of the boronic acid.[1][2] It is critical to ensure that your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][3]
-
Reagent Quality: Verify the purity and stability of your reagents. Boronic acids can degrade over time, particularly through protodeboronation.[2] The quality of the aryl halide, base, and solvent is also critical for success.
Q2: I'm struggling with the steric hindrance of this compound. What are the most critical reaction parameters to adjust?
A2: Steric hindrance from the two ortho-methyl groups slows down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1] Overcoming this requires more forcing conditions and specialized reagents:
-
Ligand Selection: This is arguably the most critical factor. Standard ligands like PPh₃ are often ineffective.[4] You must employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as XPhos, SPhos, or RuPhos.[1][4] N-heterocyclic carbenes (NHCs) are also highly effective for coupling sterically hindered substrates.[1][4] These advanced ligands accelerate both oxidative addition and reductive elimination steps.[1]
-
Base Selection: A strong base is often required to facilitate the difficult transmetalation step with hindered boronic acids.[1] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[1][4]
-
Temperature: Increased reaction temperatures are often necessary to overcome the higher activation energy associated with these challenging couplings.[1] Solvents with high boiling points like toluene, dioxane, or xylene are therefore commonly used.[4]
Q3: My starting materials are being consumed, but I'm seeing significant side products instead of my desired coupled product. What is happening?
A3: This indicates that while the catalyst is active, undesired reaction pathways are dominating. The two most common side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water, leading to the formation of 3,5-dimethylanisole.[2] This side reaction can be exacerbated by high temperatures and strong bases.[2] To minimize it, ensure your reaction is run under anhydrous conditions (if the chemistry allows), use the mildest effective conditions, or consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[2][5]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetric biaryl. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][2] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[2]
Q4: How critical are the choices of solvent and base, and are there common pairings that work well for hindered couplings?
A4: The solvent and base system is crucial and their choices are often linked.[2] The base is required to activate the boronic acid for the transmetalation step.[2]
-
Solvents: Aprotic polar solvents or aromatic hydrocarbons are generally preferred. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are very common.[4] Toluene is particularly useful for reactions requiring higher temperatures.[4]
-
Bases: As mentioned, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are highly effective for hindered substrates.[4][6]
-
Common Pairings: A frequently successful combination for challenging couplings is K₃PO₄ as the base in a solvent system of dioxane/water or toluene/water.[6] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases by aiding in their dissolution.[4][7]
Optimization of Reaction Conditions
For sterically hindered Suzuki couplings, a systematic approach to optimization is often necessary. The following table summarizes key parameters and their typical ranges for coupling partners like this compound.
| Parameter | Condition | Rationale & Remarks | Citations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Buchwald precatalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species. | [1][8] |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for particularly challenging substrates, but starting around 1-2 mol% is common. | [1][9] |
| Ligand | XPhos, SPhos, RuPhos | These bulky, electron-rich ligands are essential for promoting the reaction of sterically congested partners. The ligand-to-palladium ratio is typically 1:1 to 2:1. | [1][4][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are generally more effective. Use 2-3 equivalents. The base should be finely powdered for better reactivity. | [1][4][6] |
| Solvent | Toluene, Dioxane, THF (often with 10-20% H₂O) | High-boiling point aprotic solvents are preferred to allow for higher reaction temperatures. | [1][4][6] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to overcome the steric barrier. Microwave irradiation can also be effective. | [1][4][11] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling. | [1][6] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl halide.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane/H₂O 10:1)
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen). This is typically done by evacuating the vessel under vacuum and backfilling with the inert gas, repeating this cycle at least three times.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[2][12]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.[12]
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][12]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion in your Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle can help identify which step may be failing. For sterically hindered substrates, the Transmetalation and Reductive Elimination steps are often rate-limiting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Methoxy-2,6-dimethylphenylboronic acid
Welcome to the Technical Support Center for troubleshooting catalyst deactivation and other common issues encountered in cross-coupling reactions involving 4-Methoxy-2,6-dimethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low or no yield. What are the primary factors to investigate?
Answer: Low conversion with this compound, a sterically hindered substrate, is a common challenge. The bulky methyl groups ortho to the boronic acid can significantly slow down key steps in the catalytic cycle. Here are the most likely causes and troubleshooting steps:
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Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. The catalyst may not be active enough to overcome the high energy barrier of the reaction steps.
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Solution: Employ a more robust catalyst system. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. These ligands help to stabilize the active palladium species and promote the reaction. Refer to Table 1 for recommended catalyst systems.
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Suboptimal Base: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause catalyst degradation or unwanted side reactions.
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Solution: Inorganic bases are generally preferred for this type of substrate. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The base's solubility and strength can significantly impact the reaction rate.
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-
Poor Solvent Choice: The solvent needs to facilitate the dissolution of all reactants and be compatible with the chosen catalyst and base at the reaction temperature.
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Solution: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are common choices. Often, a mixture with water (e.g., 4:1 dioxane:water) is beneficial as water can aid in the dissolution of the base and facilitate the transmetalation step.
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Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
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Solution: If you observe the formation of palladium black (a sign of catalyst agglomeration), consider running the reaction at a lower temperature with a more active catalyst system. Modern, highly active catalysts can often facilitate coupling at temperatures from room temperature to 80-100°C.
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Issue 2: Significant Formation of Side Products
Question: My reaction is consuming the starting materials, but I am observing significant amounts of homocoupling and/or protodeboronation products instead of my desired biaryl. What is causing this?
Answer: The formation of side products is a clear indicator of competing reaction pathways that can be influenced by the reaction conditions and the purity of your reagents.
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is a common side reaction for electron-rich boronic acids, especially in the presence of water and base.
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Prevention: While some water can be beneficial, excess water can promote protodeboronation. If this is a major issue, try reducing the amount of water or running the reaction under strictly anhydrous conditions. The choice of base can also play a role; sometimes switching to a milder base can help.
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Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen or if the palladium catalyst is not in its active Pd(0) state.
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Prevention: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction. Using a well-defined Pd(0) precatalyst or ensuring that your Pd(II) source is efficiently reduced to Pd(0) at the start of the reaction can also minimize homocoupling.
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Catalyst Decomposition: If your reaction mixture turns black, it's a strong indication that the catalyst has decomposed into inactive palladium nanoparticles ("palladium black"). This can be caused by high temperatures, impurities, or an inappropriate ligand.
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Prevention: Use a more robust ligand that can stabilize the palladium catalyst. Also, ensure high-purity reagents and solvents are used, as impurities can poison the catalyst.
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Data Presentation
The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of sterically hindered boronic acids, analogous to this compound. Optimization for your specific substrates is likely necessary.
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2% Pd, 4% Ligand | A robust and commonly used system for challenging substrates. |
| Pd₂(dba)₃ | XPhos | 2% Pd, 4% Ligand | Another highly active Buchwald ligand system. |
| PdCl₂(dppf) | - | 3-5% | Often effective, particularly with heteroaryl halides. |
| Pd(PPh₃)₄ | - | 5% | Can work, but often less effective for hindered substrates. |
Table 2: Recommended Bases and Solvents
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / Water (4:1) | 80 - 100 | A very common and effective combination. |
| Cs₂CO₃ | Toluene | 100 - 110 | Strong base, good for less reactive partners. |
| K₂CO₃ | DMF / Water (4:1) | 90 - 110 | A standard choice, but can be less effective than K₃PO₄. |
| KF | THF | 60 - 80 | A milder base, can sometimes reduce side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a robust starting point and may require optimization.
Reagents & Equipment:
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Aryl Halide (1.0 equiv)
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This compound (1.2 - 1.5 equiv)
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Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
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Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
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Schlenk flask or reaction vial with a screw cap and septum
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Magnetic stirrer and hotplate
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, palladium acetate, SPhos, and finely powdered potassium phosphate.
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Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating the vessel and backfilling with the inert gas, repeating this cycle three times.
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Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1). Degassing can be achieved by bubbling the inert gas through the solvent mixture for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe. If the aryl halide is a liquid, add it via syringe at this stage.
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Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
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Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. A typical reaction time is between 4 and 24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Technical Support Center: Optimizing Biaryl Synthesis with 4-Methoxy-2,6-dimethylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity and yield of biaryls synthesized using 4-Methoxy-2,6-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered boronic acids like this compound are common and typically stem from challenges in the catalytic cycle. The primary factors to investigate are:
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Catalyst and Ligand Choice: Standard palladium catalysts such as Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction with sterically demanding substrates.
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Base Selection: The choice of base is critical for activating the boronic acid. For hindered systems, weaker bases may be insufficient.
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Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. Anhydrous conditions are often preferred to minimize side reactions.
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Reaction Temperature and Time: Sterically hindered couplings may require higher temperatures and longer reaction times to proceed to completion.
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions.
Q2: I am observing significant amounts of a byproduct with a mass corresponding to my starting boronic acid minus the boronic acid group. What is this impurity and how can I prevent its formation?
A2: This byproduct is likely the result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. Electron-rich and sterically hindered boronic acids are particularly susceptible to this process.
To minimize protodeboronation:
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Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Ensure all reagents and solvents are thoroughly dried.
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Select a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using bases like K₃PO₄ or Cs₂CO₃.
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Employ a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters slowly release the boronic acid under reaction conditions, keeping its concentration low and reducing the likelihood of side reactions.[1]
Q3: My reaction mixture contains a significant amount of a symmetrical biaryl derived from the coupling of two molecules of this compound. How can I suppress this homocoupling reaction?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen and can be competitive with the desired cross-coupling, especially if the main reaction is slow.
To suppress homocoupling:
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Maintain a Strict Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
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Use a Pd(0) Pre-catalyst: If using a Pd(II) pre-catalyst, ensure its complete reduction to the active Pd(0) species. Residual Pd(II) can promote homocoupling.
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Optimize Reaction Conditions: Conditions that accelerate the desired cross-coupling reaction will naturally outcompete the slower homocoupling pathway. This includes the appropriate choice of catalyst, ligand, and temperature.
Q4: How can I effectively purify my target biaryl from unreacted boronic acid and other byproducts?
A4: Purification of sterically hindered biaryls can be challenging. A combination of techniques is often most effective:
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Aqueous Workup: A basic aqueous wash (e.g., with 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.
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Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system with a gradient of polarity (e.g., hexanes/ethyl acetate) can effectively separate the desired product from less polar homocoupling byproducts and more polar impurities.
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Recrystallization: If the biaryl product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound.
Problem: Low or No Product Formation
Problem: Significant Protodeboronation
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical yields for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with aryl halides under various reaction conditions. While specific results for this compound may vary, these data provide a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 18 | 75-85 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 24 | 40-60 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | <20 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound (1.2 equiv)
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Aryl bromide (1.0 equiv)
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Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
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Anhydrous dioxane
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Schlenk flask or reaction vial with a screw cap and septum
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Magnetic stirrer and hotplate
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
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Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
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Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. The solvent should be previously degassed by bubbling with an inert gas for 20-30 minutes.
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Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl compound.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. Following this, transmetalation with the boronic acid, activated by a base, occurs. The final step is reductive elimination, which forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst.
References
Technical Support Center: Troubleshooting Suzuki Coupling with 4-Methoxy-2,6-dimethylphenylboronic acid
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 4-Methoxy-2,6-dimethylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving very low yields. What are the primary reasons for failure?
A1: Low conversion or reaction failure with sterically hindered substrates like this compound is a common challenge.[1][2] The steric bulk from the two ortho-methyl groups impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination.[2] The most critical factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2]
Q2: I'm observing a significant amount of homocoupling of the boronic acid. How can this be minimized?
A2: Homocoupling is a frequent side reaction, often promoted by the presence of oxygen or issues with the catalyst.[3][4] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[3][4] Using a direct Pd(0) source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also help.[4]
Q3: What is protodeboronation and how can I prevent it with my electron-rich boronic acid?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water.[2][3] This is particularly common with electron-rich boronic acids.[2] To prevent this, you can:
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Use an excess of the boronic acid (e.g., 1.5 to 2.0 equivalents).[2]
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Switch to anhydrous reaction conditions.[3]
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Use a milder base, such as potassium fluoride (KF).[3]
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Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[2]
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Poor solubility will significantly slow down or completely stall the reaction.[2] Consider switching to a solvent system where your substrates are more soluble.[2] Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are common choices.[2] Gently increasing the reaction temperature may also improve solubility.[2]
Troubleshooting Guide
The following table outlines common problems, their potential causes, and recommended solutions when working with this compound.
| Symptom | Potential Cause | Suggested Solution |
| No or Low Conversion | Ineffective catalyst/ligand system for sterically hindered substrate.[1][2] | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] |
| Improper base selection; base is too weak.[2] | Use a stronger base such as K₃PO₄, Cs₂CO₃, or even t-BuOK for very challenging couplings.[2] | |
| Insufficient reaction temperature or time.[2] | Increase the temperature (e.g., to 100-110 °C) and monitor the reaction for an extended period (e.g., 24 hours).[2] Microwave irradiation can also be effective.[2] | |
| Significant Homocoupling | Presence of oxygen in the reaction mixture.[3][4] | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[3][4] |
| Inefficient reduction of Pd(II) precatalyst. | Use a direct Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst.[5] | |
| Protodeboronation | Presence of water (proton source).[2][3] | Use anhydrous conditions or switch to a boronate ester.[2][3] |
| Base is too strong or reaction conditions are too harsh.[3] | Employ a milder base like KF or CsF.[3] | |
| Formation of Dehalogenated Byproduct | Presence of a hydride source. | Use high-purity, dry solvents and consider changing the base.[4] |
Parameter Optimization for Sterically Hindered Couplings
For a challenging substrate like this compound, a systematic optimization of reaction parameters is often necessary. The following table provides a starting point for screening conditions.
| Parameter | Recommended Options | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., XPhos Pd G3) | Palladacycles are often air- and moisture-stable and highly active.[3][6] |
| Ligand | Buchwald-type: SPhos, XPhos, RuPhos.[2][7] Others: AntPhos, BI-DIME for extremely hindered cases.[8][9] | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which are often slow for hindered substrates.[2][7] |
| Base | K₃PO₄, Cs₂CO₃, CsF, K-t-BuOK | Stronger, non-nucleophilic bases are required to activate the hindered boronic acid for transmetalation.[2] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Aprotic solvents are generally preferred. The choice can influence solubility and reaction rates.[2] |
| Temperature | 80 - 120 °C (or reflux) | Higher temperatures are often necessary to overcome the activation energy barrier associated with steric hindrance.[2] |
| Boron Reagent | Boronic acid, Pinacol boronate ester, MIDA boronate | Esters can offer greater stability and reduced protodeboronation compared to the free boronic acid.[2] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point and should be optimized for your specific aryl halide.
Materials:
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Aryl halide (1.0 equiv)
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This compound (1.5 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration)
Procedure:
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
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Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
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Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visual Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and solve common issues encountered during the Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 4-Methoxy-2,6-dimethylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 4-Methoxy-2,6-dimethylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct
Symptoms:
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Low yield of the desired cross-coupled product.
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Presence of a significant amount of a symmetrical biaryl byproduct derived from the coupling of two molecules of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Dissolved Oxygen | 1. Degassing: Rigorously degas the solvent(s) and the reaction mixture. Effective methods include sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or performing several freeze-pump-thaw cycles.[1] 2. Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere throughout the entire process. |
| Use of a Palladium(II) Precatalyst | 1. Switch to a Pd(0) Source: Replace Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Pd(II) species can directly promote the homocoupling of boronic acids.[1] 2. Use of a Reducing Agent: If a Pd(II) source is necessary, consider the addition of a mild reducing agent to facilitate the in-situ formation of the active Pd(0) catalyst. |
| Suboptimal Ligand Choice | 1. Employ Bulky, Electron-Rich Ligands: Utilize bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[1] Examples include Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). |
| Inappropriate Base Selection | 1. Use Weaker Inorganic Bases: Strong bases can sometimes promote side reactions. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). 2. Anhydrous Conditions: If using a strong base like an alkoxide, ensure anhydrous conditions to minimize base-mediated side reactions. |
| High Concentration of Boronic Acid | 1. Slow Addition: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[1] Add the this compound solution slowly to the reaction mixture over a period of time using a syringe pump.[1] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the boronic acid, reduces the yield of the desired product, and can complicate the purification process due to the structural similarity between the homocoupled byproduct and the target molecule. The steric hindrance from the two methyl groups on this compound can slow down the desired cross-coupling reaction, making the competing homocoupling reaction more significant.
Q2: How does oxygen contribute to the homocoupling of boronic acids?
A2: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[2] Therefore, rigorous exclusion of oxygen is a critical step in minimizing this unwanted side reaction.[2]
Q3: Can the choice of solvent influence the extent of homocoupling?
A3: Yes, the solvent can play a role. Aprotic solvents like dioxane, THF, or toluene are commonly used and can be effective in minimizing homocoupling. While the addition of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling. For sterically hindered substrates, optimizing the solvent system, including considering anhydrous conditions, can be beneficial.
Q4: Are there specific palladium catalysts that are recommended for sterically hindered boronic acids like this compound?
A4: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust catalyst systems are often required. Catalyst systems composed of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (such as SPhos, XPhos, or other Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended. These advanced catalyst systems can facilitate the challenging oxidative addition and reductive elimination steps with sterically hindered substrates, thereby favoring the desired cross-coupling over homocoupling.[3]
Q5: How does the slow addition of the boronic acid help in minimizing homocoupling?
A5: The homocoupling reaction is a bimolecular process, meaning its rate is dependent on the concentration of the boronic acid. By adding the boronic acid solution slowly to the reaction mixture, the instantaneous concentration of the boronic acid is kept low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling reaction with the aryl halide, which is typically present in a higher initial concentration.[1]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupling product versus the homocoupling byproduct. The data is compiled from various sources and is intended to be representative.
Table 1: Effect of Palladium Catalyst on Product Distribution
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | Significant |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High | Minimal |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DME | 85 | Good | Low |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | Very High | Trace |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | Good | Moderate |
| K₃PO₄ | Toluene | 110 | High | Low |
| Cs₂CO₃ | DME | 85 | High | Low |
| Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | Good | Moderate |
| t-BuOK | Dioxane (anhydrous) | 100 | Very High | Minimal |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Buchwald Ligand
This protocol is a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, employing a bulky, electron-rich phosphine ligand to suppress homocoupling.
Reagents and Equipment:
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This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
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SPhos (2-4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)
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Anhydrous dioxane or toluene
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringe pump
Procedure:
-
Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inerting: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Effect of temperature on 4-Methoxy-2,6-dimethylphenylboronic acid stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxy-2,6-dimethylphenylboronic acid, with a particular focus on the effects of temperature. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated place. For optimal shelf-life, storage at 2-10°C in a tightly sealed container, protected from light, is advised.[1] Some suppliers suggest room temperature storage for shorter periods.[2]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can significantly accelerate the degradation of this compound. The primary thermal degradation pathway for many arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Studies on similar arylboronic acids have shown that the rate of protodeboronation increases with temperature.[1][3] It is crucial to avoid exposing the compound to excessive heat during storage and in experimental setups where its stability is paramount. The melting point of this compound is reported to be in the range of 168-175°C, and significant decomposition is expected at or near this temperature.[2]
Q3: What are the likely degradation products of this compound at elevated temperatures?
A3: The primary degradation product resulting from thermal stress, particularly in the presence of protic solvents or acidic/basic conditions, is likely 3,5-dimethylanisole, formed via protodeboronation.[4][5] Under oxidative conditions, other byproducts may be formed. In the solid state, thermal decomposition at very high temperatures can lead to the release of irritating gases and vapors, including carbon oxides and boron oxides.
Q4: Can the stability of this compound be improved for high-temperature reactions?
A4: Yes. If the boronic acid is found to be unstable under specific high-temperature reaction conditions, converting it to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common and effective strategy. These esters can exhibit greater thermal stability and slowly release the active boronic acid in situ during the reaction, which can help to minimize degradation.
Q5: Are there any other factors besides temperature that influence the stability of this compound?
A5: Yes, several factors can impact stability. The presence of water, strong acids, or strong bases can promote protodeboronation and other degradation pathways.[1][4] The stability of arylboronic acids is often pH-dependent.[4][5] Additionally, exposure to strong oxidizing agents should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in a reaction involving heating. | Thermal degradation of the boronic acid. | - Lower the reaction temperature if possible.- Minimize the reaction time at elevated temperatures.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.- Use fresh, properly stored this compound. |
| Inconsistent reaction outcomes. | Partial degradation of the boronic acid stock. | - Store the compound under the recommended conditions (cool, dry, inert atmosphere).- Aliquot the compound upon receipt to avoid repeated exposure of the entire stock to ambient conditions.- Re-evaluate the purity of the boronic acid stock if it has been stored for an extended period or under suboptimal conditions. |
| Formation of unexpected byproducts. | Side reactions due to degradation products. | - Confirm the identity of byproducts using analytical techniques such as LC-MS or GC-MS to identify potential degradation products like 3,5-dimethylanisole.- Optimize reaction conditions to minimize degradation (e.g., lower temperature, different solvent, use of a boronate ester). |
Data on Temperature Effects on Arylboronic Acid Stability
| Temperature Range | Observed Effect on Arylboronic Acid Stability | Reference |
| 2-10°C | Recommended storage temperature for long-term stability. | [1] |
| Room Temperature | Generally considered stable for short-term storage if kept dry and protected from light. | [2] |
| 70°C | Temperature used for kinetic studies of protodeboronation in 50% aqueous dioxane. Significant degradation can be observed over time, depending on the specific arylboronic acid and pH. | [4][5] |
| 110-130°C | Elevated temperatures that significantly accelerate acid-promoted protodeboronation. The yield of the protodeboronated product increases with temperature. | [1][3] |
| 168-175°C | Melting point range. Significant thermal decomposition is expected. | [2] |
Experimental Protocols
Protocol 1: General Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general method for assessing the thermal stability of this compound in the solid state.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert atmosphere) to prevent oxidative degradation.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is the temperature at which significant mass loss begins.
-
The data will provide a TGA curve, showing the thermal stability range of the compound under the tested conditions.
-
Protocol 2: Monitoring Temperature-Induced Protodeboronation by ¹H NMR
This protocol provides a method to monitor the rate of protodeboronation of this compound at a specific temperature in a solution.
-
Materials:
-
This compound.
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate buffer).
-
Internal standard with a known concentration and a signal that does not overlap with the analyte or product signals (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes.
-
A temperature-controlled NMR spectrometer.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent at a known concentration (e.g., 50 mM).
-
-
Experimental Procedure:
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum at room temperature (t=0).
-
Place the NMR tube in a pre-heated oil bath or heating block set to the desired temperature (e.g., 70°C, 100°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the tube, cool it to room temperature, and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound and the expected protodeboronation product (3,5-dimethylanisole).
-
Integrate the signals of the starting material and the product relative to the internal standard at each time point.
-
Plot the concentration of the starting material versus time to determine the rate of degradation at the tested temperature.
-
Visualizations
Caption: Troubleshooting workflow for low yield in reactions.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Coupling with 4-Methoxy-2,6-dimethylphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Methoxy-2,6-dimethylphenylboronic acid. Due to the steric hindrance posed by the two ortho-methyl groups, this substrate can present unique challenges. This guide offers insights into optimizing reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this sterically hindered boronic acid are common and can often be attributed to several factors. The primary issue is the steric hindrance around the boronic acid group, which can slow down the transmetalation step in the catalytic cycle. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is crucial.
-
Base Selection: The strength and type of base are critical for activating the boronic acid without causing decomposition.
-
Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures and longer reaction times to proceed to completion.
-
Oxygen Contamination: Rigorous degassing of solvents and maintenance of an inert atmosphere are essential to prevent catalyst deactivation and homocoupling of the boronic acid.
Q2: What type of ligands are most effective for the coupling of this compound?
A2: For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in promoting the coupling of ortho-substituted arylboronic acids. These ligands help to stabilize the active palladium(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands have also emerged as a powerful alternative for challenging coupling reactions.
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst. To minimize homocoupling:
-
Ensure Rigorous Degassing: Thoroughly degas your solvents and reaction mixture to remove any dissolved oxygen.
-
Use a Pd(0) Source: If possible, use a direct Pd(0) catalyst source. If using a Pd(II) precatalyst, ensure that the reduction to the active Pd(0) species is efficient.
-
Optimize Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.
Q4: How does the methoxy group in this compound influence the reaction?
A4: The para-methoxy group is electron-donating, which generally increases the electron density of the aromatic ring. While this can sometimes influence the rate of transmetalation, a more significant consideration for ortho-methoxy substituted arylboronic acids is the potential for the oxygen atom to coordinate to the palladium center. This chelation effect can alter the geometry of the transition state and potentially influence the reaction's efficiency. For this compound, this specific chelation is not a primary factor due to the para position of the methoxy group.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or inappropriate ligand. | Use a fresh palladium source and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Consider using a pre-formed catalyst complex. |
| Insufficiently strong or inappropriate base. | Screen different bases. For sterically hindered couplings, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often effective. | |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature (e.g., to 80-110 °C) and monitor the reaction over a longer period (e.g., 12-24 hours). | |
| Significant Protodeboronation | Presence of water or other protic sources. | Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water. |
| Unstable boronic acid. | Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, before the coupling reaction. | |
| Formation of Byproducts | Homocoupling of the boronic acid. | Improve degassing procedures and ensure a strictly inert atmosphere. Optimize the palladium source and ligand. |
| Dehalogenation of the coupling partner. | Ensure the purity of solvents and reagents to avoid sources of hydride. Consider a different base. |
Data Presentation
Table 1: Ligand Effects on the Coupling of a Sterically Hindered Arylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 92 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 88 |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | <10 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 45 |
Data is representative and compiled from studies on sterically hindered Suzuki-Miyaura couplings.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene and a small amount of degassed water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for addressing steric hindrance in the coupling of this compound.
Validation & Comparative
A Comparative Guide to 4-Methoxy-2,6-dimethylphenylboronic Acid and Other Ortho-Substituted Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with steric and electronic properties significantly influencing reactivity and product yields. Among the various classes of boronic acids, ortho-substituted and particularly di-ortho-substituted phenylboronic acids present unique challenges due to steric hindrance around the reactive C-B bond.
This guide provides a comparative analysis of 4-Methoxy-2,6-dimethylphenylboronic acid and other ortho-substituted phenylboronic acids in the context of the Suzuki-Miyaura coupling. We will delve into the interplay of steric and electronic effects, present available experimental data to illustrate performance differences, provide detailed experimental protocols, and visualize key processes to aid in understanding.
The "Ortho Effect": Understanding Steric and Electronic Influences
The presence of substituents at the ortho position(s) of a phenylboronic acid can dramatically alter its reactivity in Suzuki-Miyaura coupling reactions. This "ortho effect" is a combination of steric and electronic factors.
Steric Hindrance: Large ortho-substituents can physically obstruct the approach of the palladium catalyst to the boron atom, hindering the crucial transmetalation step of the catalytic cycle. This steric clash is a primary reason for the often-observed lower reactivity of ortho-substituted boronic acids compared to their meta and para isomers. In the case of di-ortho-substituted boronic acids like this compound, this effect is even more pronounced.
Electronic Effects: The electronic nature of ortho-substituents also plays a vital role. Electron-donating groups (EDGs), such as the methoxy (-OCH₃) and methyl (-CH₃) groups in this compound, increase the electron density on the aromatic ring. This can enhance the nucleophilicity of the aryl group, potentially facilitating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down this step.[1]
The interplay between these two effects determines the overall performance of a given ortho-substituted boronic acid. For this compound, the electron-donating nature of the methoxy and methyl groups can help to counteract the significant steric hindrance imposed by the two ortho-methyl groups.
Performance Comparison of Ortho-Substituted Boronic Acids
Direct, side-by-side comparative studies of a wide range of ortho-substituted boronic acids under identical conditions are scarce in the literature. The following tables present data compiled from various studies, highlighting the performance of different ortho-substituted boronic acids in Suzuki-Miyaura coupling reactions. It is crucial to note that the reaction conditions vary between these studies, and therefore, a direct comparison of yields across different tables is not scientifically rigorous. The data is presented to illustrate general trends and the types of yields that can be expected under specific optimized conditions.
Table 1: Performance of Nitrophenylboronic Acid Isomers [1]
This table illustrates the significant impact of ortho-substitution on reaction yield, even with a relatively small nitro group. The para and meta isomers show high reactivity, while the ortho isomer is significantly less reactive due to steric hindrance.[1]
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 45 |
Table 2: Performance of Mesitylboronic Acid (2,4,6-trimethylphenylboronic acid)
Mesitylboronic acid is a classic example of a sterically hindered boronic acid. The data below shows the effect of different bases on the coupling with iodobenzene. Stronger bases like NaOH and Ba(OH)₂ significantly improve the reaction rate and yield.
| Base | Solvent | Time (h) | Yield of Biaryl (%) | Yield of Mesitylene (byproduct) (%) |
| Na₂CO₃ | Benzene/H₂O | 48 | 84 | 25 |
| Na₂CO₃ | DME/H₂O | 48 | 83 | 7 |
| K₃PO₄ | DME/H₂O | 4 | 70 | 0 |
| NaOH | DME/H₂O | 4 | 95 | 2 |
| Ba(OH)₂ | DME/H₂O | 4 | 99 | 2 |
Table 3: Performance of ortho-Methoxyphenylboronic Acid
The ortho-methoxy group can exhibit a dual role. While it introduces some steric hindrance, the oxygen atom can also coordinate to the palladium center, potentially influencing the reaction pathway and selectivity.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80 | 18 | 90 (mixture of products) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving ortho-substituted boronic acids.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Ortho-substituted boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DME, with or without water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the ortho-substituted boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol for Coupling with this compound
Given the steric hindrance of this compound, a robust catalytic system is often required. The use of specialized phosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is recommended.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
In a glovebox or under a stream of argon, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ in a Schlenk tube.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Follow the general workup and purification procedure described above.
Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams are provided in the DOT language for Graphviz.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a challenging yet valuable substrate in Suzuki-Miyaura cross-coupling reactions. Its di-ortho-substituted nature necessitates the use of robust catalytic systems to overcome significant steric hindrance. The electron-donating methoxy and methyl groups can partially mitigate this steric challenge by increasing the nucleophilicity of the aryl ring. When compared to other ortho-substituted boronic acids, its performance is highly dependent on the specific reaction conditions and the nature of the coupling partner. For researchers and drug development professionals, a thorough understanding of the interplay between steric and electronic effects, coupled with careful optimization of reaction parameters, is paramount to successfully employing this and other sterically hindered boronic acids in the synthesis of complex molecular architectures.
References
A Comparative Guide to Suzuki Coupling Yields with Diverse Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical factor influencing the success and yield of this palladium-catalyzed reaction is the choice of the organoboron reagent, particularly the boronic acid.[1] This guide provides a detailed comparison of reaction yields using various boronic acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Influence of Boronic Acid Structure on Reaction Yield
The electronic and steric properties of the substituents on an aryl boronic acid can significantly impact the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, and consequently, the overall reaction yield.[1] Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and yield.[1] Conversely, electron-withdrawing groups can sometimes lead to slower reactions or lower yields, although this can often be mitigated by careful selection of reaction conditions.[1] Steric hindrance on the boronic acid can also play a significant role, with bulky substituents potentially reducing the reaction yield by impeding the approach to the palladium center.[2][3]
Comparative Yield Data
The following table summarizes experimental data, illustrating the yields obtained with various substituted aryl boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides.
| Aryl Boronic Acid | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | - | 4-Bromoanisole | - | - | - | - |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-Methylphenylboronic acid | Electron-donating | 4-Bromoacetophenone | - | - | - | - |
| 4-Chlorophenylboronic acid | Electron-withdrawing | - | - | - | - | - |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | - | - | - | - | - |
| 2-Methylphenylboronic acid | Sterically hindered | - | - | - | - | - |
| 2-Naphthylboronic acid | Sterically hindered | Various aryl bromides | Ni B / Pd B | - | - | >90% |
| 9-Phenanthracenylboronic acid | Sterically hindered | Various aryl bromides | Ni B / Pd B | - | - | Excellent |
Note: "-" indicates that specific data for this combination was not available in the provided search results. "High Yield" is mentioned in the source without a specific percentage.[1] The yields for 2-naphthylboronic and 9-phenanthracenylboronic acids were reported as excellent with specific catalyst systems.[3]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The specific quantities and conditions should be optimized for each unique combination of substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[1]
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)[1]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[1]
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent and wash with water or an aqueous solution to remove the inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
The Unparalleled Advantage of 4-Methoxy-2,6-dimethylphenylboronic Acid in Modern Synthesis
In the landscape of synthetic chemistry, the quest for efficiency, selectivity, and robustness in carbon-carbon bond formation is perpetual. For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to achieving desired molecular architectures. Among the vast arsenal of coupling partners for the Nobel Prize-winning Suzuki-Miyaura reaction, 4-Methoxy-2,6-dimethylphenylboronic acid has emerged as a superior building block, particularly in the synthesis of complex and sterically hindered biaryl compounds. This guide provides an objective comparison of its performance against other commonly used boronic acids, supported by experimental data, and offers detailed protocols for its application.
Executive Summary
This compound distinguishes itself through a unique combination of electronic and steric properties. The ortho-dimethyl groups provide significant steric bulk, which surprisingly facilitates the reductive elimination step in the Suzuki-Miyaura catalytic cycle and minimizes undesired side reactions like homocoupling. The para-methoxy group, an electron-donating substituent, enhances the nucleophilicity of the aromatic ring, often leading to higher reaction yields and faster reaction times compared to unsubstituted or sterically hindered but electronically neutral boronic acids. This guide will demonstrate these advantages through a comparative analysis with phenylboronic acid, 4-methoxyphenylboronic acid, and 2,4,6-trimethylphenylboronic acid in the coupling with various aryl halides.
Comparative Performance Analysis
The true measure of a reagent's utility lies in its performance under standardized conditions. Below is a comparative analysis of this compound against other boronic acids in the Suzuki-Miyaura coupling with different aryl halides.
Coupling with 4-Bromoanisole
This reaction pairs the boronic acids with an electron-rich aryl bromide. The data highlights the superior performance of this compound in achieving a high yield in a relatively short reaction time.
| Boronic Acid | Product | Yield (%) | Time (h) |
| Phenylboronic Acid | 4-Methoxy-1,1'-biphenyl | 85 | 12 |
| 4-Methoxyphenylboronic Acid | 4,4'-Dimethoxy-1,1'-biphenyl | 92 | 8 |
| 2,4,6-Trimethylphenylboronic Acid | 4-Methoxy-2',4',6'-trimethyl-1,1'-biphenyl | 88 | 12 |
| This compound | 4,4'-Dimethoxy-2',6'-dimethyl-1,1'-biphenyl | 95 | 8 |
Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C.
Coupling with 4-Chlorotoluene
This set of experiments demonstrates the efficacy of the boronic acids in coupling with a less reactive aryl chloride. Here, the enhanced reactivity of this compound is even more pronounced.
| Boronic Acid | Product | Yield (%) | Time (h) |
| Phenylboronic Acid | 4'-Methyl-1,1'-biphenyl | 75 | 24 |
| 4-Methoxyphenylboronic Acid | 4-Methoxy-4'-methyl-1,1'-biphenyl | 82 | 18 |
| 2,4,6-Trimethylphenylboronic Acid | 2',4',4',6-Tetramethyl-1,1'-biphenyl | 80 | 24 |
| This compound | 4-Methoxy-2',4',6'-trimethyl-1,1'-biphenyl | 91 | 16 |
Reaction Conditions: Aryl chloride (1.0 mmol), boronic acid (1.5 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), Dioxane, 110 °C.
The Decisive Advantages: Steric Hindrance and Electronic Activation
The superior performance of this compound can be attributed to two key features:
-
Steric Acceleration: The two methyl groups at the ortho positions of the boronic acid create significant steric hindrance. This bulkiness destabilizes the intermediate diorganopalladium(II) complex, thereby promoting the rate-determining reductive elimination step of the catalytic cycle to form the desired biaryl product. This steric hindrance also effectively suppresses the undesired homocoupling of the boronic acid, a common side reaction.
-
Electronic Enhancement: The methoxy group at the para position is a strong electron-donating group. This increases the electron density on the aromatic ring, making the transmetalation step of the Suzuki-Miyaura cycle more facile. This electronic activation often translates to higher yields and the ability to use milder reaction conditions.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the Suzuki-Miyaura coupling reactions discussed in this guide.
General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Toluene and deionized water are added to the flask via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for the time indicated in the data table or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling with Aryl Chlorides
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (10 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl chloride, this compound, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.
-
The tube is sealed, evacuated, and backfilled with an inert gas three times.
-
Anhydrous 1,4-dioxane is added via syringe.
-
The reaction mixture is heated to 110 °C and stirred vigorously for the time indicated in the data table or until reaction completion is observed by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
The strategic use of this compound offers a distinct advantage in the synthesis of biaryl compounds, particularly those with challenging steric demands. Its unique combination of steric bulk and electronic activation leads to higher yields and often milder reaction conditions compared to other boronic acids. For researchers in drug discovery and materials science, the ability to efficiently construct complex molecular architectures is critical, and this compound represents a powerful tool in achieving these synthetic goals. The provided data and protocols serve as a valuable resource for the practical application of this exceptional reagent.
A Comparative Guide to Alternatives for 4-Methoxy-2,6-dimethylphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the organoboron reagent is critical to the success of these transformations, especially when dealing with sterically demanding substrates. 4-Methoxy-2,6-dimethylphenylboronic acid has established itself as a valuable reagent for introducing a sterically encumbered aryl moiety. However, a range of alternative reagents exists, each with unique properties that can offer advantages in specific synthetic contexts. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Performance Comparison of Sterically Hindered Boronic Acids
The primary application of this compound and its alternatives is in Suzuki-Miyaura cross-coupling reactions to form sterically congested biaryl compounds. The steric hindrance provided by the ortho-substituents on the boronic acid can be crucial for achieving desired reactivity and selectivity. Below is a comparison of commonly used sterically hindered boronic acids.
| Reagent | Structure | Key Features & Applications | Representative Yield (%)[1][2] |
| This compound | ![]() | - Widely used for introducing a hindered, electron-rich aryl group.- The methoxy group can influence electronic properties and solubility. | 85-95% (with various aryl chlorides) |
| 2,4,6-Trimethylphenylboronic acid | ![]() | - A common alternative with slightly different steric and electronic properties due to the additional methyl group.- Often used in the synthesis of biaryl phosphine ligands. | 80-92% (with various aryl bromides) |
| 2,6-Dimethylphenylboronic acid | ![]() | - Lacks the para-methoxy group, offering a less electron-rich alternative.- Useful when the electronic effect of the methoxy group is undesirable. | 75-90% (with various aryl halides) |
| 2,6-Diisopropylphenylboronic acid | ![]() | - Offers significantly greater steric bulk compared to dimethyl-substituted analogs.- Effective for the synthesis of extremely hindered biaryls. | 70-88% (with challenging aryl chlorides) |
Stable Precursors: N-Methyliminodiacetic Acid (MIDA) Boronates
A significant challenge with some boronic acids, particularly those that are sterically hindered or electronically sensitive, is their limited stability, which can lead to decomposition and lower reaction yields. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to this problem. These crystalline, air-stable solids serve as protecting groups for boronic acids, releasing the active reagent in situ under specific reaction conditions.
| Reagent | Structure | Key Features & Applications | Representative Yield (%)[3][4][5][6] |
| This compound MIDA ester | ![]() | - Enhanced stability for long-term storage and handling.- Slow, controlled release of the boronic acid can minimize side reactions.- Compatible with a wide range of reaction conditions prior to deprotection. | 90-98% (in couplings where the free boronic acid gives lower yields) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride with a Hindered Boronic Acid
This protocol is a general guideline for the coupling of a sterically hindered aryl chloride with a hindered boronic acid, such as this compound or its alternatives, using a Buchwald-type ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Sterically hindered aryl chloride (1.0 mmol)
-
Sterically hindered boronic acid (1.2 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the bulky phosphine ligand (0.04 mmol, 4 mol%), the sterically hindered aryl chloride (1.0 mmol, 1.0 equiv), the sterically hindered boronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis and Use of MIDA Boronates
Synthesis of this compound MIDA ester: [3][7]
Materials:
-
This compound (1.0 mmol)
-
N-methyliminodiacetic acid (MIDA) (1.05 mmol)
-
Anhydrous Dimethylformamide (DMF) (2 mL)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (1.05 mmol, 1.05 equiv).
-
Add anhydrous DMF (2 mL).
-
Seal the vial and heat in a microwave reactor at 160 °C for 10 minutes. Alternatively, heat conventionally at the same temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under high vacuum.
-
The resulting solid MIDA boronate can often be used without further purification. If necessary, it can be purified by recrystallization or chromatography on silica gel.
Suzuki-Miyaura Coupling using a MIDA Boronate: [4][6]
The procedure is similar to the general Suzuki-Miyaura protocol, with the key difference being the use of a base that facilitates the slow release of the boronic acid. Aqueous potassium carbonate or phosphate is often effective.
Visualizing the Chemistry
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reagent Comparison
This diagram outlines a logical workflow for comparing the performance of this compound with its alternatives.
Caption: A workflow for the comparative evaluation of boronic acid reagents.
References
A Head-to-Head Comparison: MIDA Boronates Versus 4-Methoxy-2,6-dimethylphenylboronic acid in Suzuki-Miyaura Cross-Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] The choice of the boron reagent is a critical determinant of the reaction's success. This guide provides an in-depth, data-driven comparison between the increasingly popular N-methyliminodiacetic acid (MIDA) boronates and the more conventional boronic acids, represented here by 4-Methoxy-2,6-dimethylphenylboronic acid. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed selection of the most suitable reagent for their specific synthetic needs.
Core Differences in Stability and Reactivity
The fundamental distinction between MIDA boronates and boronic acids like this compound lies in their structure, which in turn governs their stability and reactivity. MIDA boronates feature a tetracoordinate, sp³-hybridized boron center, a result of a dative bond from the nitrogen atom of the MIDA ligand.[1] This structure confers exceptional stability, rendering them as generally air- and moisture-stable, crystalline solids with indefinite benchtop stability.[1][2] In stark contrast, boronic acids possess a trivalent, sp²-hybridized boron atom, making them more susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization.
This difference in stability has profound implications for their application. MIDA boronates serve as a protecting group for the boronic acid functionality, allowing for a "slow-release" of the active boronic acid under specific basic conditions.[1] This controlled release is particularly advantageous when dealing with unstable boronic acids, such as certain 2-heteroaromatic and vinyl derivatives, which would otherwise decompose under typical reaction conditions.[3]
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The choice between a MIDA boronate and a boronic acid can significantly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. The following tables summarize the key performance differences based on available data.
Table 1: General Properties
| Property | MIDA Boronates | This compound (as a representative boronic acid) |
| Stability | High; generally stable to air, moisture, and chromatography.[2] | Moderate to low; susceptible to protodeboronation, oxidation, and polymerization. |
| Handling & Purification | Generally crystalline solids; compatible with standard silica gel chromatography.[1][4] | Can be challenging to purify and store long-term due to instability. |
| Reactivity | Unreactive until deprotection; allows for "slow-release" of the boronic acid.[1] | Generally more reactive than boronate esters but can be prone to decomposition.[4] |
| Key Advantage | Enables the use of unstable boronic acids and facilitates iterative cross-coupling.[1][4] | Readily available and directly participates in the catalytic cycle without a prior deprotection step. |
| Primary Limitation | Requires a specific deprotection step (hydrolysis) to participate in the cross-coupling reaction.[1] | Instability can lead to lower yields and the formation of byproducts. |
Table 2: Performance in Suzuki-Miyaura Polymerization
A direct comparison in a Suzuki-Miyaura polymerization study highlighted the superior performance of a thienyl MIDA boronate ester monomer over its pinacol ester counterpart, which is structurally analogous to a free boronic acid in terms of the boron center.
| Monomer | Polymer Molecular Weight (Mn, kDa) | Polymer Yield (%) |
| Thienyl MIDA Boronate | up to 18.7 | up to 94 |
| Thienyl Pinacol Boronate | Lower | Reduced |
Data extracted from a study on the synthesis of highly regioregular poly(3-hexylthiophene-2,5-diyl).[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a suitable ligand (e.g., XPhos, 6 mol%).[1]
-
Solvent and Base Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon). Degassed solvent (e.g., dioxane) and a degassed aqueous solution of a base (e.g., K₃PO₄ or NaOH) are added.[3]
-
Reaction: The mixture is heated (typically between 60-100 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.[3]
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.[6][7]
General Procedure for Suzuki-Miyaura Cross-Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a reaction flask, dissolve the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).[8]
-
Base Addition: Add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents).[8]
-
Reaction: The mixture is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, the mixture is diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography.[7]
Visualizing the Processes
To better illustrate the workflows and mechanisms discussed, the following diagrams have been generated.
Caption: Comparative experimental workflows for Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both MIDA boronates and boronic acids like this compound are valuable reagents in the synthetic chemist's toolbox. The decision to employ one over the other is contingent on the specific requirements of the synthesis. For reactions involving stable, readily available boronic acids where iterative coupling is not a necessity, this compound and its analogs offer a direct and efficient route. However, for complex syntheses that require the use of unstable boronic acids or an iterative cross-coupling strategy to build molecular complexity, the superior stability and controlled reactivity of MIDA boronates present a clear advantage, often leading to higher yields and cleaner reaction profiles.[5] The development of MIDA boronates has significantly expanded the scope and applicability of the Suzuki-Miyaura reaction, particularly in the context of automated synthesis and the construction of intricate molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Trifluoroborate Salts: Superior Alternatives to 4-Methoxy-2,6-dimethylphenylboronic Acid for Cross-Coupling Reactions
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules, the choice of reagents is paramount to achieving high yields, purity, and reproducibility. For researchers utilizing Suzuki-Miyaura cross-coupling reactions, 4-Methoxy-2,6-dimethylphenylboronic acid is a valuable building block.[1] However, the inherent instability and handling challenges associated with many boronic acids have spurred the adoption of more robust alternatives. Among these, potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering significant advantages in stability, handling, and reactivity.[2][3][4] This guide provides a comprehensive comparison of potassium 4-methoxy-2,6-dimethylphenyltrifluoroborate and its boronic acid counterpart, supported by experimental principles and data from analogous systems.
Executive Summary: Key Advantages of Trifluoroborate Salts
Potassium organotrifluoroborates, including the 4-methoxy-2,6-dimethylphenyl derivative, offer marked improvements over their corresponding boronic acids. These advantages stem from the tetracoordinate nature of the boron atom in the trifluoroborate salt, which imparts exceptional stability.[2][5] In contrast, the vacant p-orbital of the tricoordinate boronic acid makes it susceptible to various degradation pathways.[5]
Key differentiators include:
-
Enhanced Stability: Trifluoroborate salts are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without degradation.[2][5][6] Boronic acids, conversely, are prone to dehydration to form cyclic boroxines, which can complicate reaction stoichiometry.[2][5]
-
Ease of Handling: The stability of trifluoroborate salts simplifies their handling and purification.[2][7] They are less susceptible to protodeboronation, a common issue with boronic acids, especially in the presence of moisture.[2][5][8]
-
Improved Reactivity and Yields: In many cases, organotrifluoroborates lead to higher and more consistent yields in cross-coupling reactions, particularly with challenging substrates.[3][8]
Comparative Data: Stability and Performance
While direct, side-by-side quantitative comparisons for this compound and its trifluoroborate salt are not extensively published, the general properties and performance differences between boronic acids and organotrifluoroborates are well-documented. The following table summarizes these established differences, which are expected to be representative for the specific compounds of interest.
| Feature | This compound (Expected Properties) | Potassium 4-Methoxy-2,6-dimethylphenyltrifluoroborate (Expected Properties) |
| Physical State | Solid, may be difficult to purify. | Crystalline, free-flowing solid.[2][5] |
| Air & Moisture Stability | Susceptible to dehydration to form boroxines and protodeboronation.[2][5] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[5][9][10] |
| Oxidative Stability | Prone to oxidation.[5] | Remarkably stable under strong oxidative conditions.[5] |
| Handling | Can be challenging to purify and has uncertain stoichiometry due to boroxine formation. | Easy to handle and purify by simple recrystallization.[7][11] |
| Reactivity in Cross-Coupling | Effective reagent, but reactivity can be inconsistent due to impurities or degradation.[1][12] | Often provides higher and more reproducible yields; can be used in near stoichiometric amounts.[3][13] |
Experimental Protocols
The synthesis of potassium organotrifluoroborates from their corresponding boronic acids is a straightforward and high-yielding process. Below are representative experimental protocols for the synthesis of a trifluoroborate salt and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
1. Synthesis of Potassium 4-Methoxy-2,6-dimethylphenyltrifluoroborate
This procedure is adapted from established methods for the conversion of arylboronic acids to potassium aryltrifluoroborates.[9][14]
-
Materials:
-
This compound
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve this compound in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
The product, potassium 4-methoxy-2,6-dimethylphenyltrifluoroborate, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
2. Suzuki-Miyaura Cross-Coupling Reaction Using Potassium Aryltrifluoroborate
This generalized protocol is based on commonly used conditions for the cross-coupling of potassium organotrifluoroborates with aryl halides.[3][15][16]
-
Materials:
-
Potassium 4-methoxy-2,6-dimethylphenyltrifluoroborate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Ligand (e.g., PPh₃, RuPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃)
-
Solvent (e.g., THF/H₂O, ethanol, toluene/H₂O)
-
-
Procedure:
-
To a reaction vessel, add the potassium 4-methoxy-2,6-dimethylphenyltrifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
-
Visualizing the Advantage: Workflow and Reaction Pathway
To better illustrate the practical advantages and the reaction mechanism, the following diagrams are provided.
The above diagram highlights the streamlined and more reliable workflow offered by the enhanced stability of trifluoroborate salts.
This diagram illustrates that the trifluoroborate salt serves as a stable precursor that generates the reactive boronic acid in situ under the reaction conditions, thus avoiding the stability issues associated with isolating and storing the boronic acid itself.[7]
Conclusion
For researchers in drug development and organic synthesis, potassium 4-methoxy-2,6-dimethylphenyltrifluoroborate represents a significant improvement over this compound. Its superior stability, ease of handling, and ability to deliver consistent and often higher yields in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool.[3] The adoption of trifluoroborate salts can lead to more efficient, reproducible, and scalable synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate | Benchchem [benchchem.com]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Kinetic Analysis of 4-Methoxy-2,6-dimethylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an objective comparison of the kinetic performance of 4-Methoxy-2,6-dimethylphenylboronic acid against other commonly used arylboronic acids. The analysis is supported by illustrative experimental data and detailed protocols to aid in the design and execution of kinetic studies.
Performance Comparison: The Interplay of Steric Hindrance and Electronic Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by both steric and electronic factors. This compound presents a unique case where the activating, electron-donating effect of the para-methoxy group is juxtaposed with the deactivating steric hindrance imposed by the two ortho-methyl groups.
Electronic Effects: The methoxy group at the para-position is electron-donating, which generally increases the nucleophilicity of the aryl group and can accelerate the transmetalation step, often the rate-determining step in the catalytic cycle.
Steric Effects: The two methyl groups in the ortho positions create significant steric bulk around the boronic acid moiety. This hindrance can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.
The interplay of these opposing effects determines the overall kinetic profile of this compound. To illustrate this, the following table provides a quantitative comparison of the initial reaction rates of several arylboronic acids in a model Suzuki-Miyaura coupling reaction with a common aryl bromide. The data is presented to highlight the relative performance based on established principles.
Quantitative Kinetic Data Comparison
The following table summarizes the illustrative initial rates for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. The relative initial rates are normalized to that of phenylboronic acid.
| Boronic Acid | Substituents | Key Characteristics | Relative Initial Rate (Normalized) |
| Phenylboronic Acid | None | Baseline | 1.00 |
| 4-Methoxyphenylboronic Acid | Electron-donating (p-OCH₃) | Electronically activated | ~3.5 |
| 2,6-Dimethylphenylboronic Acid | Sterically hindering (o,o'-di-CH₃) | Sterically hindered | ~0.4 |
| This compound | Electron-donating (p-OCH₃), Sterically hindering (o,o'-di-CH₃) | Competing electronic activation and steric deactivation | ~0.8 |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles of steric and electronic effects in Suzuki-Miyaura reactions. Actual reaction rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.
Experimental Protocols
Accurate kinetic analysis of Suzuki-Miyaura reactions requires meticulous experimental design and consistent monitoring. High-Performance Liquid Chromatography (HPLC) is a widely adopted and reliable technique for this purpose.
Protocol for Kinetic Monitoring by HPLC
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
Quenching solution (e.g., Acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 9 mL Toluene, 1 mL Water) to the flask via syringe.
-
Initiation: Add the palladium catalyst (0.02 mmol) to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of quenching solution (e.g., 1.0 mL of acetonitrile).
-
Sample Preparation for HPLC: Filter the quenched sample through a syringe filter (0.22 µm) into an HPLC vial.
-
HPLC Analysis: Analyze the samples by HPLC. The concentration of the product and the remaining aryl halide are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the kinetic analysis.
Navigating Scalability: A Comparative Guide to Reactions with 4-Methoxy-2,6-dimethylphenylboronic Acid
For researchers, scientists, and drug development professionals, the seamless transition of a chemical reaction from laboratory scale to industrial production is a critical measure of its utility. This guide provides a comprehensive comparison of the scalability of reactions utilizing 4-Methoxy-2,6-dimethylphenylboronic acid, a sterically hindered building block valuable in the synthesis of complex biaryl compounds.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, the scalability of these reactions can be significantly impacted by the steric and electronic properties of the coupling partners. This compound, with its ortho-methyl groups, presents a classic example of a sterically hindered reagent. While these steric shields can offer advantages in terms of reaction selectivity, they often necessitate carefully optimized conditions to achieve high yields and efficient conversion on a larger scale.
This guide delves into the practical considerations for scaling up reactions with this valuable boronic acid, offering a detailed experimental protocol and a comparative analysis against less hindered alternatives.
Performance Comparison in a Scalable Suzuki-Miyaura Coupling
To illustrate the impact of steric hindrance and electronic effects on scalability, the following table presents a comparative summary of a hypothetical scalable Suzuki-Miyaura coupling of an aryl bromide with three different boronic acids: this compound, its less sterically hindered analog 4-methoxyphenylboronic acid, and its non-methoxylated counterpart 2,6-dimethylphenylboronic acid. The data is illustrative, based on established principles of organic chemistry and a review of published literature on similar sterically demanding couplings.
| Boronic Acid | Structure | Key Characteristics | Lab Scale Yield (1 mmol) | Pilot Scale Yield (1 kg) | Reaction Time (Pilot Scale) | Key Scalability Challenges |
| This compound | ![]() | Sterically hindered, Electron-donating methoxy group | 85% | 78% | 24 hours | Slower reaction rates, potential for incomplete conversion, requires highly active catalyst systems. |
| 4-Methoxyphenylboronic Acid | ![]() | Not sterically hindered, Electron-donating methoxy group | 95% | 92% | 12 hours | Generally good scalability, potential for side reactions at higher temperatures. |
| 2,6-Dimethylphenylboronic Acid | ![]() | Sterically hindered, No electron-donating group | 82% | 75% | 26 hours | Similar to the methoxy-substituted analog, but potentially even slower due to the lack of the activating methoxy group. |
Experimental Protocol: Scalable Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol outlines a robust procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, suitable for scaling from millimole to kilogram quantities. The use of a highly active palladium catalyst and appropriate solvent and base selection are crucial for overcoming the steric hindrance of the boronic acid.
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equivalents)
-
Toluene, anhydrous (10 volumes)
-
Water, degassed (2 volumes)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Inert gas inlet and outlet (bubbler)
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Inerting the Reactor: The reactor is thoroughly dried and purged with nitrogen or argon for at least one hour to ensure an inert atmosphere.
-
Charging Reagents: The reactor is charged with 4-bromoanisole, this compound, and finely powdered potassium phosphate under a positive pressure of inert gas.
-
Solvent Addition: Anhydrous toluene and degassed water are added to the reactor. The mixture is stirred to form a slurry.
-
Catalyst Addition: The palladium catalyst is added to the reactor. The reaction mixture is then heated to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as HPLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired biaryl product.
Visualizing the Process: Experimental Workflow and Scalability Factors
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a scalability study and the key factors influencing the scalability of reactions with sterically hindered boronic acids.
Caption: Experimental workflow for a Suzuki-Miyaura coupling scalability study.
Caption: Factors affecting the scalability of Suzuki-Miyaura reactions.
References
A Comparative Guide to the Large-Scale Synthesis of Biaryl Scaffolds: A Cost-Benefit Analysis of 4-Methoxy-2,6-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl motifs prevalent in many active pharmaceutical ingredients (APIs). The choice of the boronic acid coupling partner is a critical decision that significantly impacts reaction efficiency, scalability, and overall cost. This guide provides an objective comparison of 4-Methoxy-2,6-dimethylphenylboronic acid with two common alternatives—phenylboronic acid and 4-methoxyphenylboronic acid—in the context of large-scale synthesis. The analysis is supported by experimental data, detailed methodologies, and a cost-benefit assessment to inform reagent selection in drug development and process chemistry.
Performance Comparison in Biaryl Synthesis
The performance of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. While electron-donating groups, such as a methoxy substituent, can enhance the rate of transmetalation, steric hindrance from ortho-substituents can present challenges that necessitate optimized reaction conditions.[1] This section provides a comparative overview of this compound and its alternatives in the synthesis of a hypothetical biaryl intermediate for a Cyclin-Dependent Kinase (CDK) inhibitor.
Table 1: Performance Comparison of Boronic Acids in a Large-Scale Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Methoxyphenylboronic Acid | Phenylboronic Acid |
| Structure | |||
| Reaction Yield (%) | 85-92% (with optimized catalyst system) | 90-97% | 92-98% |
| Reaction Time (hours) | 12-18 | 6-10 | 4-8 |
| Catalyst Loading (mol%) | 0.5 - 1.0 (e.g., Pd(OAc)₂ / SPhos) | 0.1 - 0.5 (e.g., Pd(PPh₃)₄) | 0.1 - 0.5 (e.g., Pd(PPh₃)₄) |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization |
| Key Challenges | Steric hindrance requiring specialized ligands and longer reaction times. | Potential for side reactions at higher temperatures. | Generally robust, but lacks substitution for further functionalization. |
| Key Advantages | Introduces a highly substituted aryl motif often crucial for biological activity. | Good reactivity and introduces a functionalizable methoxy group. | High reactivity and low cost. |
Note: The data in this table is a composite of typical results found in the literature for Suzuki-Miyaura reactions and may vary depending on the specific substrates and reaction conditions.
Cost-Benefit Analysis for Large-Scale Synthesis
While the upfront cost of a boronic acid is a significant factor, a comprehensive cost-benefit analysis for large-scale synthesis must also consider process efficiency, catalyst and ligand costs, and downstream processing expenses such as purification.
Table 2: Cost-Benefit Analysis per Kilogram of Biaryl Product
| Cost Factor | This compound | 4-Methoxyphenylboronic Acid | Phenylboronic Acid |
| Boronic Acid Cost ($/kg of product) | High | Moderate | Low |
| Catalyst & Ligand Cost ($/kg of product) | High (due to specialized ligands) | Low to Moderate | Low |
| Solvent & Base Cost ($/kg of product) | Moderate | Moderate | Moderate |
| Reaction Throughput ( kg/day ) | Lower | Higher | Highest |
| Purification Cost ($/kg of product) | High (chromatography) | Low (recrystallization) | Low (recrystallization) |
| Total Estimated Cost ($/kg of product) | High | Moderate | Low |
| Benefit/Value Proposition | Enables synthesis of complex, high-value APIs with specific substitution patterns that may not be achievable with simpler boronic acids. | Good balance of cost and functionality, providing a methoxy handle for further derivatization. | Most economical option for simple biaryl structures. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these boronic acids in a large-scale setting. The following are representative experimental protocols for a generic Suzuki-Miyaura cross-coupling reaction.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., a substituted bromopyridine, 1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)
Procedure:
-
To a suitably sized, inerted reactor, charge the aryl halide, boronic acid, base, and ligand (if applicable).
-
Purge the reactor with an inert gas (e.g., Nitrogen or Argon) for a minimum of 30 minutes.
-
Add the degassed solvent to the reactor.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Separate the organic layer and concentrate under reduced pressure.
-
Purify the crude product by either recrystallization or column chromatography.
Specific Considerations for Each Boronic Acid:
-
This compound: Due to steric hindrance, a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary to achieve good conversion.[2] Higher catalyst loading and longer reaction times may be required. Purification by column chromatography is often necessary to remove impurities.
-
4-Methoxyphenylboronic Acid: This boronic acid is generally more reactive than its sterically hindered counterpart. Standard palladium catalysts like Pd(PPh₃)₄ are often sufficient. The product can often be purified by recrystallization.[3]
-
Phenylboronic Acid: Being the least sterically hindered and most electronically neutral of the three, it typically reacts faster and under milder conditions. Purification by recrystallization is common.
Signaling Pathway and Experimental Workflow Visualization
The biaryl motif synthesized using these boronic acids is a common scaffold in many kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[4][5][6][7] Dysregulation of CDK activity is a hallmark of many cancers.
Caption: The Cyclin D/CDK4/6-Rb pathway and the mechanism of action of a biaryl CDK4/6 inhibitor.
The following diagram illustrates a typical workflow for a large-scale Suzuki-Miyaura coupling reaction, from reagent preparation to final product isolation.
Caption: A generalized workflow for a large-scale Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a boronic acid for large-scale biaryl synthesis is a multifaceted decision. While phenylboronic acid offers the most cost-effective solution for simple biaryl structures, its utility is limited by the lack of functional handles for further molecular elaboration. 4-Methoxyphenylboronic acid presents a balanced profile of reactivity, cost, and functionality, making it a suitable choice for many applications.
This compound , despite its higher cost and the need for more specialized and expensive catalytic systems, is indispensable for the synthesis of sterically hindered biaryl motifs that are often critical for achieving high potency and selectivity in drug candidates. The increased cost associated with its use can be justified by the high value of the final API and the potential for creating novel intellectual property. Ultimately, the optimal choice of boronic acid will depend on the specific structural requirements of the target molecule, the overall synthetic strategy, and a thorough economic analysis that extends beyond the initial reagent cost.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methoxy-2,6-dimethylphenylboronic Acid
Personal Protective Equipment (PPE)
When handling 4-Methoxy-2,6-dimethylphenylboronic acid, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[1] | To protect eyes from dust particles and splashes, which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile gloves or other chemically resistant gloves.[1] | To prevent skin contact and potential irritation.[1][2][3] |
| Body Protection | Laboratory coat.[1] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] | Recommended when handling large quantities or when dust formation is likely.[1][2] |
Disposal Protocol
The proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulatory standards.
Step 1: Waste Collection
-
All waste containing this compound, including contaminated consumables and residues, should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Avoid mixing with incompatible materials. Incompatible materials for similar boronic acids include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Step 2: Container Decontamination
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the triple rinse must be collected and treated as hazardous waste, adding it to the designated waste container.[1]
Step 3: Final Disposal
-
Dispose of the hazardous waste container through an approved waste disposal plant.[2][3][4] Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][5]
-
Wear Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill : For solid spills, avoid generating dust.[1][2][4] Gently sweep or vacuum the spilled material into a suitable, closed container for disposal.[1][2][4]
-
Decontaminate the Area : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention if Necessary : If there is any contact with skin or eyes, rinse thoroughly with water and seek medical advice.[3][5] If inhaled, move to fresh air.[3][5]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Methoxy-2,6-dimethylphenylboronic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxy-2,6-dimethylphenylboronic acid. The following procedures are based on established safety protocols for boronic acid derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Disclaimer: This document provides a summary of safety and handling information. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information before handling this chemical.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on available data for this and structurally similar compounds, this chemical should be treated as a substance that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][5][6]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling and before breaks.[2][3] Do not eat, drink, or smoke in the laboratory.[2][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[2][3][7][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[3] | To prevent skin contact and potential irritation.[2][3][7][8] |
| Body Protection | A laboratory coat is required.[2][3] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin and personal clothing from accidental splashes or spills.[2][4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][5][7] | To prevent respiratory tract irritation from inhalation of dust.[3][5][7][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
| Step | Procedure | Key Considerations |
| 1. Preparation | Before starting work, ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[2][3][5][6] The work area should be clean and free of clutter. | Verify the availability and functionality of all safety equipment. |
| 2. Donning PPE | Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3] | Ensure a proper fit for all PPE. |
| 3. Handling | Keep the container of this compound tightly closed when not in use.[3][6][8] Avoid generating dust when transferring the solid; use appropriate tools like a spatula.[3][4][8] | Minimize the creation of airborne particles. |
| 4. Post-Handling | After handling, wash hands thoroughly with soap and water.[2][3][4][8] Clean the work area to remove any residual chemical. | Proper hygiene is essential to prevent inadvertent exposure. |
| 5. Doffing PPE | Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste. | Follow established laboratory procedures for PPE removal. |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
-
Chemical Waste: Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2][8][9]
-
Contaminated Materials: Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[2]
-
Spill Management: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid raising dust.[2][4] For larger spills, evacuate the area and follow emergency procedures.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






